molecular formula C11H11NO B1324310 1,5-dimethyl-1H-indole-2-carbaldehyde CAS No. 883526-76-9

1,5-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1324310
CAS No.: 883526-76-9
M. Wt: 173.21 g/mol
InChI Key: JCSJJINMAAPHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSJJINMAAPHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629560
Record name 1,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883526-76-9
Record name 1,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 1,5-dimethyl-1H-indole-2-carbaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-indole-2-carbaldehyde is a heterocyclic organic compound featuring a dimethylated indole scaffold with a carbaldehyde group at the 2-position. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural and electronic properties, conferred by the indole nucleus and the reactive aldehyde functionality, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a general synthetic protocol, and explores its potential applications.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on information from chemical suppliers and comparative data from structurally similar indole-2-carbaldehydes, the following properties can be summarized.

Physical Properties

A summary of the known physical properties for this compound is presented in Table 1. For comparative purposes, data for related indole-2-carbaldehyde derivatives are also included.

PropertyThis compound1-methyl-1H-indole-2-carbaldehydeIndole-2-carbaldehyde
Molecular Formula C₁₁H₁₁NO[1]C₁₀H₉NOC₉H₇NO[2]
Molecular Weight 173.2 g/mol [1]159.18 g/mol 145.16 g/mol [2]
Appearance Beige powder[1]Colorless to pale yellow solidWhite to brown powder/crystal
Melting Point Data not available81-85 °C138-142 °C
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in Methanol
Chemical Properties

This compound exhibits reactivity characteristic of both the indole nucleus and the aldehyde functional group.

  • Indole Nucleus: The indole ring system is electron-rich, making it susceptible to electrophilic substitution. The presence of two methyl groups, which are electron-donating, further enhances the electron density of the ring, potentially influencing its reactivity in various chemical transformations.

  • Aldehyde Group: The carbaldehyde group at the 2-position is a versatile functional handle for a wide range of chemical reactions, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the corresponding alcohol.

    • Nucleophilic Addition: Undergoes addition reactions with various nucleophiles.

    • Condensation Reactions: Can participate in condensation reactions to form larger, more complex molecules. This reactivity is particularly useful in the synthesis of pharmaceuticals and other bioactive compounds[1].

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the formylation of 1,5-dimethyl-1H-indole. A common and effective method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction .

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an indole substrate, which can be adapted for the synthesis of this compound from 1,5-dimethyl-1H-indole.

Materials:

  • 1,5-dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 1,5-dimethyl-1H-indole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reaction Workflow

The Vilsmeier-Haack reaction is a key synthetic transformation for obtaining indole-2-carbaldehydes. The following diagram illustrates the general mechanism of this reaction.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Indole 1,5-dimethyl-1H-indole Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack formylation of a substituted indole.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of this compound allows for the straightforward introduction of various pharmacophores, making it a key intermediate in the synthesis of novel drug candidates.

  • Agrochemical Development: Similar to pharmaceuticals, many agrochemicals are based on heterocyclic scaffolds. This compound can be used to synthesize new pesticides and herbicides.

  • Materials Science: Indole derivatives have been investigated for their electronic and photophysical properties. This compound could serve as a precursor for the synthesis of novel organic materials with applications in electronics and photonics.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical science. While specific physicochemical data for this compound remains limited, its chemical reactivity is well-understood based on the constituent functional groups. The Vilsmeier-Haack reaction provides a reliable method for its synthesis, opening avenues for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-indole-2-carbaldehyde is a valuable synthetic intermediate in the fields of pharmaceutical and agrochemical research.[1] Its unique indole framework, featuring methyl groups at the 1 and 5 positions and a reactive aldehyde at the 2-position, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates for neurological disorders and fluorescent probes for biological imaging.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound serves as a crucial precursor, with its aldehyde group allowing for a variety of chemical transformations such as condensations and cyclizations.[1] This guide will focus on two principal and effective methods for its synthesis: the Vilsmeier-Haack formylation and a lithiation-formylation sequence.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich indole ring to introduce a formyl group.[4]

General Reaction Scheme

Vilsmeier_Haack cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1_5_dimethyl_indole 1,5-dimethyl-1H-indole target_molecule This compound 1_5_dimethyl_indole->target_molecule 1) DMF, POCl₃ 2) H₂O workup DMF DMF POCl3 POCl₃

Caption: Vilsmeier-Haack formylation of 1,5-dimethyl-1H-indole.

Experimental Protocol

Materials:

  • 1,5-dimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous DCM.

  • Add the solution of 1,5-dimethyl-1H-indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

Specific yield and reaction conditions for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-indole are not detailed in the provided search results. However, formylation of similar indole derivatives often proceeds with moderate to high yields.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85--

Table 1. Reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives.[2]

Lithiation and Formylation

An alternative pathway to this compound involves the regioselective lithiation of the indole ring at the C2 position, followed by quenching the resulting organolithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[6] This method is particularly useful for substrates that may be sensitive to the acidic conditions of the Vilsmeier-Haack reaction.

General Reaction Scheme

Lithiation_Formylation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 1_5_dimethyl_indole 1,5-dimethyl-1H-indole lithiated_indole 2-Lithio-1,5-dimethyl-1H-indole 1_5_dimethyl_indole->lithiated_indole n-BuLi, THF, -78 °C target_molecule This compound lithiated_indole->target_molecule 1) DMF, -78 °C to rt 2) H₂O workup

Caption: Lithiation and formylation of 1,5-dimethyl-1H-indole.

Experimental Protocol

The following is a general procedure for the lithiation and formylation of an indole at the C2 position, which can be adapted for 1,5-dimethyl-1H-indole.

Materials:

  • 1,5-dimethyl-1H-indole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

Specific quantitative data for the lithiation and formylation of 1,5-dimethyl-1H-indole is not available in the provided search results. Yields for this type of reaction can vary depending on the substrate and precise reaction conditions.

Characterization Data

While specific spectral data for this compound was not found in the provided search results, the expected characteristics can be inferred from similar compounds.

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) around δ 9-10 ppm. Singlets for the two methyl groups (N-CH₃ and C5-CH₃) would also be present, likely in the δ 3.5-4.0 ppm and δ 2.3-2.7 ppm regions, respectively. A singlet for the C3-H proton and signals for the aromatic protons on the benzene ring would also be observed in the aromatic region (δ 7-8 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear as a signal around δ 180-190 ppm. Signals for the two methyl carbons and the carbons of the indole ring would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 173.21.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Vilsmeier-Haack formylation and a lithiation-formylation sequence. The Vilsmeier-Haack reaction offers a direct approach using readily available reagents, while the lithiation route provides an alternative under milder, non-acidic conditions. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility and desired scale. The protocols and data presented in this guide provide a solid foundation for researchers to successfully prepare this valuable synthetic intermediate. Further optimization of the reaction conditions for the specific substrate is recommended to achieve optimal yields.

References

Spectroscopic Data Interpretation for 1,5-dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the predicted and expected spectroscopic data for 1,5-dimethyl-1H-indole-2-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values from cheminformatics tools and expected values based on the analysis of structurally similar indole derivatives.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted and Expected Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the tables below. These values are predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-C=O9.8 - 10.2s-
H-37.2 - 7.4s-
H-47.5 - 7.7s-
H-67.0 - 7.2d~8.0
H-77.3 - 7.5d~8.0
N-CH₃3.8 - 4.0s-
C₅-CH₃2.4 - 2.6s-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O182 - 186
C-2138 - 142
C-3122 - 126
C-3a135 - 139
C-4128 - 132
C-5132 - 136
C-6120 - 124
C-7110 - 114
C-7a125 - 129
N-CH₃31 - 35
C₅-CH₃20 - 24
Table 3: Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aldehyde)2720 - 2820Medium, often two bands
C=O (aldehyde)1670 - 1690Strong
C=C (aromatic)1580 - 1620Medium to Strong
C-N1310 - 1360Medium
Table 4: Expected Mass Spectrometry Fragmentation
m/z Value Proposed Fragment
173[M]⁺ (Molecular Ion)
172[M-H]⁺
144[M-CHO]⁺
116[M-CHO-CO]⁺

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the aromatic, aldehyde, and methyl protons.

  • Aldehyde Proton: A singlet is expected in the downfield region (δ 9.8-10.2 ppm) characteristic of an aldehyde proton.

  • Aromatic Protons: The protons on the indole ring (H-3, H-4, H-6, and H-7) will appear in the aromatic region (δ 7.0-7.7 ppm). The H-3 proton is expected to be a singlet. The H-4 proton, being adjacent to the electron-donating methyl group at C-5, will likely appear as a singlet. The H-6 and H-7 protons would likely appear as doublets due to ortho-coupling.

  • Methyl Protons: Two sharp singlets are predicted for the two methyl groups. The N-methyl protons (N-CH₃) are expected to resonate at approximately δ 3.8-4.0 ppm, while the C₅-methyl protons (C₅-CH₃) will likely appear further upfield around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show signals for all eleven carbon atoms in the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield (δ 182-186 ppm).

  • Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system will resonate in the region of δ 110-142 ppm. The specific chemical shifts are influenced by the substituents.

  • Methyl Carbons: The N-methyl carbon (N-CH₃) is expected around δ 31-35 ppm, and the C₅-methyl carbon (C₅-CH₃) is predicted to be in the δ 20-24 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • C=O Stretch: A strong absorption band is expected in the range of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the conjugated aldehyde carbonyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch is expected to show one or two bands in the 2720-2820 cm⁻¹ region.

  • C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1580-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z = 173, corresponding to the molecular weight of the compound.

  • [M-H]⁺ Peak: A peak at m/z = 172 is expected due to the loss of a hydrogen atom from the aldehyde group.

  • [M-CHO]⁺ Peak: A significant fragment at m/z = 144 would arise from the loss of the formyl group (CHO).

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment could lead to a peak at m/z = 116.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 220-240 ppm) is necessary.

    • A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

The following is a general procedure for Electron Ionization (EI) Mass Spectrometry.[1]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[1]

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1,5-dimethyl-1H-indole- 2-carbaldehyde Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpretation (Chemical Shifts, Coupling, Frequencies, m/z) Process->Interpret Structure Structure Elucidation/ Verification Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation_Logic cluster_info Information Derived Data Spectroscopic Data (NMR, IR, MS) MS_Info MS Data: - Molecular Weight (m/z = 173) - Key Fragments ([M-H]⁺, [M-CHO]⁺) Data->MS_Info IR_Info IR Data: - Functional Groups (C=O, C-H aldehyde) Data->IR_Info NMR_Info NMR Data: - Proton Environments & Connectivity - Carbon Skeleton Data->NMR_Info Hypothesis Structural Hypothesis Generation MS_Info->Hypothesis IR_Info->Hypothesis NMR_Info->Hypothesis Verification Structure Verification Hypothesis->Verification

Caption: Logical flow for structure elucidation.

References

CAS number and molecular structure of 1,5-dimethyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-indole-2-carbaldehyde is a heterocyclic organic compound featuring a dimethylated indole core with a carbaldehyde group at the 2-position. The indole scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds of significant interest in medicinal chemistry and materials science. This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents, agrochemicals, and fluorescent probes.[1] The presence of the reactive aldehyde group allows for a variety of chemical transformations, such as condensation and cyclization reactions, making it a valuable building block in organic synthesis.[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the indole ring, and another methyl group is at position 5 of the benzene ring. The carbaldehyde group is located at the 2-position of the indole ring.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It should be noted that detailed experimental data for this specific compound is limited in publicly accessible literature.

PropertyValueReference
CAS Number 883526-76-9[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.2 g/mol [1]
Appearance Beige powder[1]
Purity ≥ 97% (by NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis

Hypothetical Synthetic Workflow:

start 1,5-Dimethyl-1H-indole reaction Vilsmeier-Haack Formylation start->reaction reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction hydrolysis Aqueous Workup (e.g., NaOH solution) reaction->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Generalized workflow for the synthesis of indole-2-carbaldehydes.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in various research and development applications.

Key Application Areas:

  • Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. It is of particular interest in the development of agents targeting neurological disorders.[1] The indole nucleus is a common feature in many biologically active compounds.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is a building block for novel agrochemicals.[1]

  • Fluorescent Probes: The indole moiety is known for its fluorescent properties, and this compound can be used in the development of fluorescent probes for biological imaging applications.[1]

  • Organic Synthesis: It is a valuable starting material for the synthesis of a variety of complex organic molecules and natural products.[1]

Potential Biological Significance and Signaling Pathways

While specific biological targets and signaling pathway interactions for this compound have not been detailed in the available literature, the broader class of indole derivatives is known to interact with a wide range of biological targets. Given its application in the development of drugs for neurological disorders, it is plausible that derivatives of this compound may interact with receptors or enzymes involved in neuronal signaling.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generalized signaling pathway where an indole-based drug candidate might exert its effects, for example, by acting as a receptor antagonist. This is a hypothetical representation and does not depict a known pathway for this compound.

ligand Endogenous Ligand receptor Membrane Receptor (e.g., GPCR) ligand->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein indole_derivative Indole Derivative (Antagonist) indole_derivative->receptor Binds and Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical mechanism of an indole derivative as a receptor antagonist.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery, agrochemical development, and materials science. Its utility is derived from the versatile reactivity of the indole nucleus and the aldehyde functional group. While detailed experimental and biological data for this specific compound are not widely published, its structural similarity to other biologically active indoles suggests that its derivatives are promising candidates for further investigation. Future research into the synthesis of novel compounds from this intermediate and the exploration of their biological activities is warranted.

References

Unveiling the Reactivity of the Indole-2-Carbaldehyde Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the aldehyde group situated at the 2-position of the indole nucleus. Indole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the rational design and synthesis of novel functional molecules. This document provides a comprehensive overview of its synthesis, key reactions, and its role as a precursor to biologically active compounds, supported by detailed experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1H-Indole-2-carbaldehyde is presented in the table below.

PropertyValueReference
CAS Number 19005-93-7[1][2]
Molecular Formula C₉H₇NO[2]
Molecular Weight 145.16 g/mol [2]
Appearance Light yellow to pink or brown powder[1]
Melting Point 138-142 °C[3]
IUPAC Name 1H-indole-2-carbaldehyde[2]

Spectroscopic Data

The structural elucidation of indole-2-carbaldehyde is critical for reaction monitoring and characterization of its derivatives. The following tables summarize its characteristic ¹H and ¹³C NMR spectroscopic data.

¹H NMR (Proton NMR) Data (500 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityAssignment
9.88sAldehyde H
7.77dAr-H
7.48dAr-H
7.41tAr-H
7.30sIndole C3-H
7.20tAr-H

¹³C NMR (Carbon-13 NMR) Data (500 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
182.89Aldehyde C=O
138.80Ar-C
136.87Ar-C
128.25Ar-C
124.37Ar-C
122.20Ar-C
115.60Ar-C
113.28Ar-C

Synthesis of Indole-2-Carbaldehyde

Several synthetic routes to indole-2-carbaldehyde have been established, each with its own advantages and limitations.

Oxidation of 2-Methylindole

One common approach involves the oxidation of the readily available 2-methylindole.

Experimental Protocol: Oxidation of 2-Methylindole [5]

  • Materials: 2-Methylindole, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylindole (1.0 eq) in DCM.

    • Add activated manganese dioxide (10 eq).

    • Stir the suspension vigorously at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Formylation of Indole

Direct formylation of the indole ring at the C2 position can be achieved through a multi-step process involving lithiation followed by reaction with a formylating agent.

Experimental Protocol: Formylation of Indole [4]

  • Materials: Indole, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Magnesium sulfate.

  • Procedure:

    • Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium or tert-butyllithium.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol).

    • Allow the reaction mixture to warm to room temperature over 1.5 hours.

    • Quench the reaction with water (10 mL) and stir for 15 minutes.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid by silica gel chromatography (80/20 hexanes/ethyl acetate) to yield indole-2-carbaldehyde.[4]

G Indole Indole Lithiation Lithiation (n-BuLi or t-BuLi, THF, -78 °C) Indole->Lithiation Indole_anion Indole Anion Lithiation->Indole_anion Formylation Formylation (DMF, -78 °C to RT) Indole_anion->Formylation Iminium_intermediate Iminium Intermediate Formylation->Iminium_intermediate Hydrolysis Aqueous Workup (H₂O) Iminium_intermediate->Hydrolysis Indole_2_carbaldehyde Indole-2-carbaldehyde Hydrolysis->Indole_2_carbaldehyde

Synthetic Pathway to Indole-2-carbaldehyde

Fundamental Reactivity of the Aldehyde Group

The aldehyde group at the C2 position of the indole ring exhibits characteristic electrophilic behavior, participating in a wide range of nucleophilic addition and condensation reactions. The electron-donating nature of the indole ring can influence the reactivity of the adjacent aldehyde group, although quantitative comparative data on its electrophilicity remains an area for further investigation.

Nucleophilic Addition Reactions

The addition of organomagnesium halides (Grignard reagents) to the aldehyde carbonyl forms a new carbon-carbon bond, yielding a secondary alcohol upon workup.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (General Procedure)

  • Materials: Indole-2-carbaldehyde, Methylmagnesium bromide (in a suitable ether solvent), dry THF or Diethyl Ether, saturated aqueous Ammonium Chloride (NH₄Cl).

  • Procedure:

    • Dissolve indole-2-carbaldehyde in dry THF or diethyl ether under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

The aldehyde can be readily reduced to the corresponding primary alcohol, 2-hydroxymethylindole, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure) [6]

  • Materials: Indole-2-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.

  • Procedure:

    • Dissolve indole-2-carbaldehyde in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride in small portions.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product.

Experimental Protocol: Reduction with Lithium Aluminium Hydride (General Procedure) [7][8][9]

  • Materials: Indole-2-carbaldehyde, Lithium Aluminium Hydride (LiAlH₄), dry THF or Diethyl Ether, water, 15% aqueous Sodium Hydroxide.

  • Procedure:

    • Suspend LiAlH₄ in dry THF or diethyl ether under a nitrogen atmosphere and cool in an ice bath.

    • Slowly add a solution of indole-2-carbaldehyde in the same dry solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with an organic solvent.

    • Dry the combined organic filtrates, concentrate, and purify the product.

G Indole_2_carbaldehyde Indole-2-carbaldehyde Nucleophilic_Addition Nucleophilic Addition of Hydride (H⁻) Indole_2_carbaldehyde->Nucleophilic_Addition Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Addition->Alkoxide_Intermediate Protonation Protonation (from solvent or workup) Alkoxide_Intermediate->Protonation Indole_2_methanol 2-Hydroxymethylindole Protonation->Indole_2_methanol

Mechanism of Aldehyde Reduction
Condensation Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of indole-2-carbaldehyde with a phosphorus ylide can lead to the formation of 2-vinylindoles. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).[6][10]

Experimental Protocol: Wittig Reaction (General Procedure) [11][12]

  • Materials: Indole-2-carbaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-BuLi, NaH, or a concentrated solution of NaOH), and a suitable solvent (e.g., THF, DMF).

  • Procedure:

    • Prepare the phosphorus ylide by treating the phosphonium salt with a strong base in an appropriate solvent under an inert atmosphere.

    • Add a solution of indole-2-carbaldehyde to the ylide solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the resulting alkene by column chromatography.

This condensation reaction occurs between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [13][14][15]

  • Materials: Indole-2-carbaldehyde, Malononitrile, a weak base (e.g., piperidine, ammonium acetate), Ethanol.

  • Procedure:

    • Dissolve indole-2-carbaldehyde and malononitrile in ethanol.

    • Add a catalytic amount of the weak base.

    • Stir the mixture at room temperature. The product may precipitate out of the solution.

    • Monitor the reaction by TLC.

    • If precipitation occurs, filter the product and wash with cold ethanol. Otherwise, concentrate the reaction mixture and purify by column chromatography.

The aldol condensation involves the reaction of an enolate (from a ketone or another aldehyde) with an aldehyde to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Aldol Condensation with Acetone (General Procedure) [16][17][18][19][20]

  • Materials: Indole-2-carbaldehyde, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

    • Add acetone to the basic solution, followed by indole-2-carbaldehyde.

    • Stir the mixture at room temperature. The product may precipitate.

    • After completion (monitor by TLC), filter the precipitate and wash with cold water and then cold ethanol.

    • Recrystallize the product if necessary.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate (General Procedure) [21]

  • Materials: Indole-2-carbaldehyde, Potassium Permanganate (KMnO₄), a suitable solvent (e.g., acetone, aqueous base).

  • Procedure:

    • Dissolve indole-2-carbaldehyde in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate.

    • Stir until the purple color of the permanganate disappears.

    • Work up the reaction by filtering off the manganese dioxide, acidifying the filtrate, and extracting the carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Role in the Synthesis of Biologically Active Molecules

Derivatives of indole-2-carbaldehyde are precursors to a wide range of biologically active molecules. For instance, indole-2-carboxylic acids and indole-2-carboxamides have been investigated for their potential as anticancer and antimicrobial agents. These compounds can act as inhibitors of various signaling pathways implicated in disease.

Inhibition of Signaling Pathways

Derivatives of the indole-2-carboxamide scaffold have been shown to target key proteins in cellular signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade involves multiple downstream effectors that regulate cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf -> AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK Raf->MEK -> ERK ERK MEK->ERK -> Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Simplified VEGFR-2 Signaling Pathway

The EGFR signaling pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates AKT Akt PI3K->AKT Activates MEK MEK Raf->MEK -> Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription ERK ERK MEK->ERK -> ERK->Gene_Transcription

Simplified EGFR Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is tightly controlled by cyclins and CDK inhibitors.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription DNA_Replication DNA Replication CDK2 CDK2 CyclinE->CDK2 Binds CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates CyclinE_CDK2->DNA_Replication Promotes

Role of CDK2 in the G1/S Cell Cycle Transition

Conclusion

Indole-2-carbaldehyde is a versatile synthon with a rich and varied reactivity profile. The aldehyde functionality serves as a handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. While this guide provides a foundational understanding of its reactivity and synthetic applications, further quantitative studies are needed to fully elucidate the electronic influence of the indole nucleus on the aldehyde group. A deeper understanding of its reactivity will undoubtedly continue to fuel the development of novel therapeutics and advanced materials.

References

Initial discovery and characterization of substituted indole-2-carbaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Discovery and Characterization of Substituted Indole-2-carbaldehydes

Introduction

Indole-2-carbaldehydes are a class of heterocyclic organic compounds that feature an indole ring system substituted with a formyl (-CHO) group at the second position. These molecules serve as crucial and versatile building blocks in medicinal and organic chemistry. Their unique structural and electronic properties make them valuable precursors for the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and functional materials. The indole scaffold itself is a prominent feature in numerous biologically active compounds, and the reactivity of the aldehyde group at the C2 position allows for diverse chemical transformations.[1][2] This guide provides a comprehensive overview of the initial discovery, synthesis, and physicochemical and biological characterization of substituted indole-2-carbaldehydes, tailored for researchers and professionals in drug development.

Initial Discovery and Synthetic Methodologies

The direct formylation of the indole nucleus typically occurs at the electron-rich C3 position, particularly under electrophilic substitution conditions like the Vilsmeier-Haack or Reimer-Tiemann reactions.[3][4][5] Therefore, the synthesis of indole-2-carbaldehydes often requires multi-step strategies that circumvent this inherent reactivity.

Key Synthetic Approaches
  • Oxidation of 2-Hydroxymethylindoles : A reliable and common method for preparing indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. The precursor alcohols are typically synthesized by the reduction of 2-ethoxycarbonylindoles using a reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation to the aldehyde is efficiently achieved using activated manganese dioxide (MnO₂).[6] This two-step process provides good yields and is applicable to various substituted indoles.

  • McFadyen-Stevens Reaction : This method also utilizes 2-ethoxycarbonylindoles as starting materials. It provides an alternative route to the corresponding aldehydes and has been compared with the oxidation method for its efficacy.[6]

  • Vilsmeier-Haack and Reimer-Tiemann Reactions : While these reactions are standard for C3 formylation, their application for generating C2 aldehydes is less direct.[3][7][8] The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from DMF and POCl₃), strongly favors the C3 position in unsubstituted indoles.[3] Similarly, the Reimer-Tiemann reaction, which uses chloroform in a basic solution to generate dichlorocarbene, is also selective for other positions on aromatic rings.[4][7][9] However, in substrates where the C3 position is blocked, formylation may be directed to other positions, including C2, though this is less common.

dot

G General Synthetic Workflow for Indole-2-carbaldehydes Start Substituted 2-Ethoxycarbonylindole Reduction Reduction (e.g., LiAlH₄) Start->Reduction Step 1 Intermediate Substituted 2-Hydroxymethylindole Reduction->Intermediate Oxidation Oxidation (e.g., Activated MnO₂) Intermediate->Oxidation Step 2 Product Substituted Indole-2-carbaldehyde Oxidation->Product

Caption: A typical workflow for synthesizing indole-2-carbaldehydes.

Physicochemical Characterization

Once synthesized, the identity, purity, and structure of substituted indole-2-carbaldehydes are confirmed using a suite of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The aldehydic proton typically appears as a distinct singlet in the ¹H NMR spectrum around δ 9.8-10.0 ppm.[10] The signals from the aromatic protons on the indole ring provide information about the substitution pattern.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group. The N-H stretch of the indole ring is also observable.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and confirm its elemental composition, often through high-resolution mass spectrometry (HRMS).[11][12]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption bands, which can be influenced by the nature and position of substituents.[13]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the synthesized compounds. A single peak in the chromatogram is indicative of a pure substance.[10]

Biological Characterization and Applications

Substituted indole-2-carbaldehydes and their derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] The characterization of these compounds often extends to evaluating their efficacy in various biological assays.

  • Antiviral Activity : Derivatives of indole-2-carboxylic acid (which can be synthesized from the corresponding aldehyde) have been identified as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[14][15][16] Structural optimizations have led to compounds with significant inhibitory effects.[16]

  • Anticancer Activity : Indole-based compounds, including derivatives of indole-2-carboxamides and carbohydrazides, have demonstrated promising antiproliferative and anti-angiogenic activities.[17] Some derivatives have shown potent cytotoxic effects against various cancer cell lines and have been investigated as dual inhibitors of targets like EGFR and CDK2.[18]

  • Enzyme Inhibition : Substituted indole derivatives have been developed as selective inhibitors for enzymes such as aldehyde dehydrogenases (ALDH), which are implicated in cancer and other diseases.[19]

  • Antiplatelet Activity : Certain N-substituted indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[20]

// Nodes Synthesis [label="Synthesis of\nIndole-2-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhysChem [label="Physicochemical\nCharacterization\n(NMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Chemical Derivatization\n(e.g., Schiff Base, Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BioAssay [label="Biological Assays\n(Anticancer, Antiviral, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadDev [label="Lead Compound\nDevelopment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> PhysChem; PhysChem -> Derivatization; Derivatization -> BioAssay; BioAssay -> LeadDev; }

Caption: The mechanism for the Vilsmeier-Haack formylation of indole.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted indole-2-carbaldehydes and their derivatives.

Table 1: Synthesis Yields of Indole-carbaldehydes
PrecursorReactionProductYield (%)Reference
IndoleVilsmeier-HaackIndole-3-carbaldehyde97[5]
4-MethylindoleVilsmeier-Haack4-Methylindole-3-carbaldehyde90[3]
2-MethylindoleVilsmeier-Haack1-Formyl-3-methylindole71[3]
2-MethylindoleVilsmeier-Haack2-Formyl-3-methylindole22.5[3]

Note: The Vilsmeier-Haack reaction predominantly yields the C3-formylated product. The C2-formylated product is minor unless the C3 position is blocked.

Table 2: Spectroscopic Data for Representative Indole-carbaldehydes
Compound¹H NMR (δ, ppm) Aldehydic HIR (cm⁻¹) C=O StretchReference
Indole-3-carbaldehyde~9.80~1660[10]
N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide-1635[20]
N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide-1643[20]
Table 3: Biological Activity of Indole Derivatives
Compound ClassTarget/AssayActivity (IC₅₀ / GI₅₀)Reference
Indole-2-carboxylic acid deriv. (17a)HIV-1 IntegraseIC₅₀ = 3.11 µM[15]
Indole-2-carboxylic acid deriv. (20a)HIV-1 IntegraseIC₅₀ = 0.13 µM[16]
Indole-2-carbohydrazide deriv. (24f)HCT116 Cancer Cell LineGI₅₀ = 8.1 µM[17]
Indole-2-carbohydrazide deriv. (24f)SW480 Cancer Cell LineGI₅₀ = 7.9 µM[17]
Indole-2-carboxamide deriv. (5h)CDK2 EnzymeIC₅₀ = 11 nM[18]

References

The Electronic Influence of Methyl Substitution on the Indole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic effects of methyl groups on the indole ring. The strategic placement of a methyl group can significantly alter the electron density distribution within the indole nucleus, thereby influencing its reactivity, acidity, and biological activity. Understanding these effects is paramount for the rational design of indole-based therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of these effects, and visualizes relevant biochemical pathways.

Quantitative Analysis of Electronic Effects

The electronic influence of a methyl group on the indole ring can be quantified through several experimental and computational parameters. These include Hammett substituent constants, Nuclear Magnetic Resonance (NMR) chemical shifts, and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. For the methyl group, which is an electron-donating group through an inductive and hyperconjugative effect, the Hammett constants are typically negative. While specific Hammett constants for all positions of the indole ring are not extensively tabulated, the values for the methyl group on a benzene ring serve as a good approximation.

Parameter Value Interpretation
σm (meta)-0.07Weak electron-donating effect at the meta position.
σp (para)-0.17Moderate electron-donating effect at the para position.
NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift (δ) is sensitive to the electron density around a nucleus. An increase in electron density leads to greater shielding and a lower chemical shift (upfield shift). The tables below summarize the ¹H and ¹³C NMR chemical shifts for indole and its monomethylated derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Monomethylindoles in CDCl₃

Position Indole 1-Me 2-Me [1]3-Me 4-Me 5-Me 6-Me [2]7-Me [3]
N-H 8.10-7.737.878.017.917.897.95
C2-H 7.156.99-6.977.087.047.017.05
C3-H 6.526.456.20-6.556.466.426.48
C4-H 7.657.627.517.58-7.527.497.50
C5-H 7.127.187.107.227.10-7.157.02
C6-H 7.187.257.067.157.127.20-6.98
C7-H 7.607.307.247.357.257.337.46-
Me -3.752.402.312.502.452.412.50

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Monomethylindoles in CDCl₃

Position Indole 1-Me 2-Me 3-Me [4]4-Me 5-Me [4]6-Me [5]7-Me [6]
C2 124.5128.7135.3122.5124.0125.0124.2124.8
C3 102.2100.9100.2111.1101.8102.0102.1102.5
C3a 127.9128.6129.6128.7128.0128.9127.3128.4
C4 120.8120.8120.1118.9129.8120.8122.2118.4
C5 122.0121.3119.8121.9122.1128.7121.4122.5
C6 119.8120.8120.8119.2119.5123.5131.6120.0
C7 111.2109.2110.3111.1109.1110.9111.1120.0
C7a 135.7136.9135.9136.4136.0134.1136.2135.1
Me -32.813.59.818.621.421.616.5
Acid Dissociation Constants (pKa)

The pKa value of the N-H proton of the indole ring is a measure of its acidity. Electron-donating groups like methyl are expected to increase the electron density on the nitrogen atom, making the proton less acidic and thus increasing the pKa value.

Table 3: pKa Values of Monomethylindoles

Compound pKa (in DMSO)
Indole21.0
1-MethylindoleN/A (no N-H)
2-Methylindole~21.9
3-Methylindole~22.7
4-Methylindole~21.2
5-Methylindole~21.6
6-Methylindole~21.4
7-Methylindole~21.1

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylindole

This reaction is a classic example of electrophilic aromatic substitution on an indole ring, where the methyl group's electronic effect influences the outcome.

Objective: To synthesize 2-methyl-3-formylindole via the Vilsmeier-Haack reaction.

Materials:

  • 2-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Indole: Dissolve 2-methylindole (1.0 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis: Add a saturated solution of sodium acetate to the mixture and stir for 1-2 hours to hydrolyze the iminium salt intermediate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-methyl-3-formylindole.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of a methyl-substituted indole using potentiometric titration.

Materials:

  • Methyl-substituted indole sample (~1 mM solution)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (for maintaining constant ionic strength)

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the methyl-substituted indole in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility). Add 0.15 M KCl to maintain a constant ionic strength.

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

  • Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH at the half-equivalence point.

Determination of pKa by UV-Visible Spectrophotometry

Objective: To determine the pKa of a methyl-substituted indole using UV-visible spectrophotometry.

Materials:

  • Methyl-substituted indole sample

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., citrate, phosphate, borate buffers)

  • UV-Visible spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent microplate

  • DMSO (for stock solution)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the methyl-substituted indole in DMSO (e.g., 10 mM).

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a final concentration where the absorbance is within the linear range of the spectrophotometer (typically in the low micromolar range). The final concentration of DMSO should be kept low and constant across all samples (e.g., <1%).

  • Spectral Acquisition: Record the UV-visible absorption spectrum (e.g., from 230 to 500 nm) for each of the buffered solutions.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_U)], where A is the absorbance at a given pH, and A_I and A_U are the absorbances of the fully ionized and unionized forms, respectively.

Signaling Pathway Visualization

Indole derivatives are known to modulate various signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain indole compounds have been shown to inhibit this pathway. The electronic properties of the indole ring, influenced by substituents like methyl groups, can affect the binding affinity and inhibitory activity of these compounds towards key proteins in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives (e.g., Methylated Indoles) Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling and potential inhibition by indole derivatives.

Experimental_Workflow_pKa cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Method p_start Prepare Indole Solution p_acidify Acidify with HCl p_start->p_acidify p_titrate Titrate with NaOH p_acidify->p_titrate p_record Record pH vs. Volume p_titrate->p_record p_plot Plot Titration Curve p_record->p_plot p_pka Determine pKa at Half-Equivalence p_plot->p_pka s_start Prepare Indole in Buffered Solutions s_measure Measure UV-Vis Spectra s_start->s_measure s_plot Plot Absorbance vs. pH s_measure->s_plot s_pka Determine pKa from Inflection Point s_plot->s_pka

Caption: Workflow for pKa determination of methyl-substituted indoles.

This guide provides a foundational understanding of the electronic effects of methyl groups on the indole ring. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the design and synthesis of novel indole-based compounds with tailored electronic and biological properties.

References

Navigating the Physicochemical Landscape of 1,5-dimethyl-1H-indole-2-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the synthetic intermediate, 1,5-dimethyl-1H-indole-2-carbaldehyde. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document focuses on delivering a robust framework for its empirical determination. By detailing standardized experimental protocols and outlining the expected physicochemical behavior based on the well-established chemistry of the indole and aldehyde functional groups, this guide serves as an essential resource for researchers engaged in pharmaceutical development, organic synthesis, and materials science. The inclusion of detailed experimental workflows and logical diagrams aims to empower scientists to generate reliable and reproducible data, facilitating the seamless integration of this compound into drug discovery and development pipelines.

Introduction

This compound is a member of the indole family, a core structural motif present in a vast array of biologically active compounds and approved pharmaceuticals. The presence of a reactive carbaldehyde group at the 2-position, coupled with methylation at the 1- and 5-positions, bestows upon this molecule a unique set of properties that make it a valuable intermediate in organic synthesis.[1] Its utility has been noted in the development of novel therapeutics, particularly in the realm of neurological disorders, as well as in the creation of fluorescent probes for biological imaging.[1]

A thorough understanding of the solubility and stability of this compound is paramount for its effective application. Solubility directly impacts solvent selection for synthesis, purification, formulation, and biological screening. Stability, on the other hand, dictates storage conditions, shelf-life, and compatibility with other reagents and excipients. This guide provides a foundational understanding of these critical parameters.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic molecular properties can be calculated and are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOChemicalBook
Molecular Weight 173.21 g/mol ChemicalBook
Appearance Expected to be a solid-
CAS Number Not available-

Solubility Characteristics

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThe polarity of these solvents can effectively solvate the polar carbaldehyde group, while their organic nature accommodates the indole ring.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors with the carbaldehyde oxygen and indole nitrogen.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule, due to the carbaldehyde group, is likely to limit its solubility in non-polar solvents.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Sparingly SolubleThe hydrophobic indole ring is expected to dominate, leading to poor aqueous solubility. The addition of co-solvents like DMSO is likely required for aqueous preparations.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

3.1.1. Materials

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material present.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be prepared and run in parallel.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or µg/mL, taking into account the dilution factor.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Dilute sample sep2->sep3 sep4 Quantify by HPLC sep3->sep4 result1 Calculate solubility (mg/mL) sep4->result1

Caption: Workflow for Solubility Determination

Stability Characteristics

The stability of this compound is influenced by its functional groups. The indole ring is susceptible to oxidation, while the aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions.

4.1. Predicted Stability Profile

  • Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur.

  • Photostability: Indole derivatives can be sensitive to light, particularly UV radiation, which can lead to degradation. Storage in amber vials or in the dark is recommended.

  • pH Stability:

    • Acidic Conditions: The indole ring is generally stable in acidic media, but strong acids may lead to polymerization.

    • Basic Conditions: The aldehyde group may be susceptible to Cannizzaro reaction in the presence of a strong base if no α-protons are available for enolization.

  • Oxidative Stability: The compound is likely susceptible to oxidation, particularly in the presence of oxidizing agents or atmospheric oxygen over extended periods. The aldehyde can be oxidized to a carboxylic acid, and the indole ring can undergo oxidative degradation.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH on the integrity of the compound.

4.2.1. Materials

  • This compound

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber with controlled light exposure (ICH Q1B compliant)

  • pH buffers

  • HPLC system with a stability-indicating method (capable of separating the parent compound from its degradation products)

4.2.2. Procedure

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations. For solid-state stability, use the neat compound.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).

    • Long-Term Stability: Store samples under intended storage conditions (e.g., 25°C / 60% RH or 5°C) for the proposed shelf-life.

    • Photostability: Expose samples to a defined light source (e.g., ICH Q1B option 2) and a dark control.

    • pH Stability: Store solutions at various pH values (e.g., pH 2, 7, 9) at a constant temperature.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months for accelerated studies).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.

  • Data Evaluation: Evaluate the rate of degradation and identify any significant degradation products.

G Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare samples (solid/solution) storage1 Accelerated (e.g., 40°C/75% RH) prep1->storage1 storage2 Long-Term (e.g., 25°C/60% RH) prep1->storage2 storage3 Photostability (ICH Q1B) prep1->storage3 storage4 Varying pH prep1->storage4 analysis1 Withdraw samples at time points storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 eval1 Determine degradation rate analysis2->eval1 eval2 Identify degradation products analysis2->eval2

Caption: Workflow for Stability Assessment

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its determination. The predicted solubility and stability profiles, based on the inherent properties of the indole and carbaldehyde functionalities, offer valuable initial guidance for researchers. The detailed experimental protocols for solubility and stability assessment are intended to empower scientists to generate the necessary data to confidently advance their research and development activities with this versatile synthetic intermediate. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 1,5-dimethyl-1H-indole-2-carbaldehyde, a versatile heterocyclic aldehyde. This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development for neurological disorders and the creation of fluorescent probes for biological imaging.[1] Its reactivity is primarily centered around the aldehyde functional group and the electron-rich indole nucleus, allowing for a variety of chemical transformations. This guide will delve into the core reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights through signaling pathway diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent then undergoes electrophilic aromatic substitution with the indole. The indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.

Vilsmeier_Haack_Mechanism reactant 1,5-Dimethyl-1H-indole intermediate Iminium Ion Intermediate reactant->intermediate Electrophilic Aromatic Substitution vilsmeier_reagent Vilsmeier Reagent (from DMF + POCl₃) vilsmeier_reagent->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Vilsmeier-Haack formylation of 1,5-dimethyl-1H-indole.
Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 1,5-dimethyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath.

  • Slowly add POCl₃ to the stirred DMF while maintaining a low temperature to form the Vilsmeier reagent.

  • Prepare a solution of 1,5-dimethyl-1H-indole in anhydrous DMF.

  • Add the indole solution to the Vilsmeier reagent dropwise, keeping the temperature between 20-30 °C.

  • After the addition is complete, heat the reaction mixture in a boiling water bath for approximately one hour.

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold NaOH solution with vigorous stirring to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Quantitative Data

Specific yield and spectroscopic data for the Vilsmeier-Haack synthesis of this compound are not detailed in the provided search results. However, for the synthesis of indole-3-carboxaldehyde, yields are reported to be as high as 97%.

ProductStarting MaterialReagentsReaction TimeYield (%)
Indole-3-carboxaldehydeIndolePOCl₃, DMF1 hour97

Reactions of the Aldehyde Group

The aldehyde functional group of this compound is the primary site for a variety of subsequent reactions, including condensation, and Wittig reactions. These reactions are crucial for extending the molecular framework and introducing further functional diversity.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (containing a methylene group activated by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. This reaction is typically catalyzed by a weak base.

The mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-2-carbaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product.

Knoevenagel_Condensation_Mechanism aldehyde This compound intermediate Aldol-type Intermediate aldehyde->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion active_methylene->carbanion Deprotonation carbanion->intermediate Nucleophilic Attack product α,β-Unsaturated Product intermediate->product Dehydration water H₂O base Base base->carbanion

Knoevenagel condensation of this compound.

A general protocol for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is provided below, which can be adapted for this compound.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Ice-cold water

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with ice-cold water and then with a small amount of cold ethanol.

  • Dry the product.

Specific quantitative data for the Knoevenagel condensation of this compound is not available in the provided search results. However, yields for similar reactions with other aromatic aldehydes are generally high.

Product TypeAldehydeActive Methylene CompoundCatalystYield
ArylidenemalononitrileAromatic AldehydeMalononitrilePiperidineGenerally high
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents). A key advantage of this reaction is that the position of the double bond in the product is unambiguously determined.[2]

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde. This forms a dipolar intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and triphenylphosphine oxide.[2]

Wittig_Reaction_Mechanism aldehyde This compound betaine Betaine Intermediate aldehyde->betaine ylide Phosphorus Ylide (Wittig Reagent) ylide->betaine Nucleophilic Addition oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Decomposition

Wittig reaction of this compound.

A general procedure for the Wittig reaction is as follows. The specific ylide would be chosen based on the desired alkene product.

Materials:

  • Alkyltriphenylphosphonium salt

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., THF)

  • This compound

Procedure:

  • Prepare the phosphorus ylide by treating the corresponding alkyltriphenylphosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C).

  • Add a solution of this compound in the same anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alkene, often by column chromatography.

No specific quantitative data for the Wittig reaction of this compound was found in the provided search results. Yields are highly dependent on the specific substrates and reaction conditions.

Hydrazone Formation

Aldehydes readily react with hydrazine and its derivatives (such as 2,4-dinitrophenylhydrazine) to form hydrazones. This reaction is a condensation reaction involving the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule.

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nitrogen of the hydrazine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the C=N double bond of the hydrazone.

Hydrazone_Formation_Mechanism aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine hydrazine Hydrazine Derivative hydrazine->carbinolamine Nucleophilic Addition hydrazone Hydrazone Product carbinolamine->hydrazone Dehydration water H₂O acid_catalyst H⁺

Formation of a hydrazone from this compound.

The following is a general protocol for the formation of a hydrazone from an indole carboxaldehyde.

Materials:

  • Indole-carboxaldehyde derivative

  • 2,4-Dinitrophenylhydrazine

  • Methanol

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the indole-carboxaldehyde and 2,4-dinitrophenylhydrazine in methanol in a flask.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, precipitates of the hydrazone will form.

  • Filter the precipitates, wash with methanol, and air dry.

For the synthesis of hydrazones from indole-carboxaldehydes and 2,4-dinitrophenylhydrazine, a yield of 80% has been reported.[3]

ProductStarting AldehydeReagentSolventCatalystYield (%)
Indole hydrazoneIndole-carboxaldehyde2,4-DinitrophenylhydrazineMethanolAcetic acid80[3]

Spectroscopic Data

While a complete set of spectroscopic data for this compound was not found in the provided search results, some data for related indole-carbaldehydes are available and can serve as a reference. For example, the ¹H NMR spectrum of 1-methyl-1H-indole-3-carbaldehyde shows a characteristic aldehyde proton signal around 10.01 ppm. The ¹³C NMR spectrum shows the carbonyl carbon at approximately 184.43 ppm.

Note: The information provided in this guide is based on the available search results. For specific applications, it is recommended to consult detailed research articles and patents. The provided experimental protocols are general and may require optimization for the specific substrate and desired outcome.

References

The 1,5-Dimethyl-1H-Indole Scaffold: A Core of Latent Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse and potent biological activities. Among the vast chemical space occupied by indole derivatives, the 1,5-dimethyl-1H-indole scaffold has emerged as a promising core structure for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological relevance of this specific scaffold, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways to empower researchers in the fields of drug discovery and development.

Quantitative Biological Activity Data

While direct biological data for a wide range of 1,5-dimethyl-1H-indole derivatives is an area of active investigation, compelling evidence from structurally related 1,5-disubstituted indoles highlights the significant potential of this substitution pattern. The following tables summarize key quantitative data for these closely related analogs, providing a strong rationale for the exploration of the 1,5-dimethyl-1H-indole scaffold.

Table 1: Inhibitory Activity of 1,5-Disubstituted Indole Derivatives against Nitric Oxide Synthase (NOS) Isoforms

Compound IDR1 Substituent (Position 1)R2 Substituent (Position 5)nNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
(S)-12 (S)-2-(1-methylpyrrolidin-2-yl)ethylAmidine0.021.921796850
(R)-12 (R)-2-(1-methylpyrrolidin-2-yl)ethylAmidine0.1111.5>100105>909
13 2-(1-methylpiperidin-2-yl)ethylAmidine0.0810.255128688
(-)-15 (R)-1-methylazepan-4-ylAmidine0.044.8451201125
(+)-15 (S)-1-methylazepan-4-ylAmidine0.2521>10084>400

Data extracted from a study on 1,5-disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors.[1]

Table 2: Cytotoxic Activity of 5-Halo-Disubstituted-1H-Indole Derivatives

Compound IDR1 Substituent (Position 1)R2, R3 Substituents (Positions 2, 3)R5 Substituent (Position 5)Cell LineIC50 (µM)
Cpd 1 H-CH=C(Cl)-ClVariousNot specified
Cpd 2 H-CH=C(F)-FVariousNot specified

Note: While specific IC50 values were not provided in the initial abstract, the study indicated these compounds possess cytotoxic activity against cancer cell lines.

Experimental Protocols

To facilitate further research and validation of the biological activities of 1,5-dimethyl-1H-indole derivatives, detailed methodologies for key experiments are provided below.

Synthesis of 1,5-Disubstituted Indole Derivatives

A general synthetic route to 1,5-disubstituted indoles can be adapted from established methods for N-alkylation and functionalization of the indole ring. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Indole 5-Methyl-1H-indole Deprotonation Deprotonation (e.g., NaH in DMF) Indole->Deprotonation N_Alkylation N-Alkylation (e.g., CH3I) Deprotonation->N_Alkylation Indolide anion Product 1,5-Dimethyl-1H-indole N_Alkylation->Product

A plausible synthetic workflow for 1,5-dimethyl-1H-indole.

Protocol:

  • N-Alkylation: To a solution of 5-methyl-1H-indole in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the indole nitrogen.

  • After stirring for a short period, an alkylating agent, in this case, methyl iodide (CH₃I), is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1,5-dimethyl-1H-indole.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻).[2]

Griess_Assay_Workflow Setup Prepare reaction mixture: - nNOS enzyme - L-arginine (substrate) - NADPH, cofactors - Test compound Incubation Incubate at 37°C Setup->Incubation Griess_Reagent Add Griess Reagent (Sulfanilamide and NED) Incubation->Griess_Reagent Nitrite produced Color_Development Color Development (Azo dye formation) Griess_Reagent->Color_Development Measurement Measure Absorbance at 540 nm Color_Development->Measurement

Workflow for the Griess assay to measure nNOS activity.

Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing purified human nNOS enzyme, L-arginine (the substrate), NADPH, and other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin) in an appropriate buffer.

  • Inhibitor Addition: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells with solvent only (vehicle) and without the enzyme are included.

  • Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction: After incubation, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

  • Color Development: In the presence of nitrite, a pink to magenta azo dye is formed. The plate is incubated at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells of a selected cancer cell line (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,5-dimethyl-1H-indole derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Signaling Pathways and Biological Relevance

The biological activities of 1,5-disubstituted indoles, particularly their potent and selective inhibition of neuronal nitric oxide synthase (nNOS), point towards significant therapeutic potential. nNOS is a key enzyme in the central and peripheral nervous systems, and its dysregulation is implicated in a range of pathological conditions.[4]

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Inhibition of nNOS by 1,5-disubstituted indole derivatives can modulate downstream signaling events. The canonical nNOS signaling pathway involves the production of nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to various physiological responses.

nNOS_Signaling_Pathway cluster_Inhibition Inhibition by 1,5-Disubstituted Indoles Indole 1,5-Dimethyl-1H-Indole Derivative nNOS nNOS Indole->nNOS Inhibits CaM Ca2+/Calmodulin CaM->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Response Modulates

Inhibition of the nNOS signaling pathway by 1,5-disubstituted indoles.
Potential Therapeutic Applications

The selective inhibition of nNOS by compounds bearing the 1,5-disubstituted indole scaffold suggests potential therapeutic applications in a variety of diseases:

  • Neurological Disorders: Overproduction of NO by nNOS is implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in ischemic stroke and migraine.[5][6] Selective nNOS inhibitors could offer a neuroprotective strategy in these conditions.

  • Cancer: The role of NO in cancer is complex and context-dependent. In some cancers, nNOS is overexpressed and contributes to tumor growth, angiogenesis, and metastasis.[7][8] Therefore, nNOS inhibitors could represent a novel therapeutic approach for certain types of cancer.

  • Pain and Inflammation: nNOS plays a role in the central sensitization of pain and in neurogenic inflammation. Selective inhibitors could be developed as novel analgesics and anti-inflammatory agents.

Conclusion

The 1,5-dimethyl-1H-indole scaffold represents a promising starting point for the design of novel, potent, and selective therapeutic agents. The strong evidence of nNOS inhibition by structurally related 1,5-disubstituted indoles provides a solid foundation for further investigation. This technical guide offers the necessary background, quantitative data from related compounds, detailed experimental protocols, and an understanding of the relevant signaling pathways to empower researchers to unlock the full therapeutic potential of this intriguing molecular core. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 1,5-dimethyl-1H-indole derivatives to fully elucidate their structure-activity relationships and therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,5-dimethyl-1H-indole-2-carbaldehyde as a versatile starting material in the synthesis of pharmaceutical intermediates. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4][5] The aldehyde functionality at the 2-position of the indole ring serves as a key handle for various chemical transformations, enabling the construction of complex molecules with therapeutic potential.[6]

One common and effective method for elaborating the this compound core is through Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, leading to the formation of an α,β-unsaturated system. These products are valuable intermediates for further synthetic modifications.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an indole-acrylonitrile derivative, a potential pharmaceutical intermediate, via a Knoevenagel-type condensation reaction.

ParameterValueReference
Starting MaterialThis compoundN/A
Reagent2-(1H-indol-2-yl)acetonitrileAdapted from[7]
CatalystSodium MethoxideAdapted from[7]
SolventAnhydrous MethanolAdapted from[7]
Reaction TemperatureAmbientAdapted from[7]
Reaction TimeOvernightAdapted from[7]
Yield Up to 85% (expected) Estimated based on similar reactions
Purity >95% (after purification) Typical for this type of reaction

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(1,5-dimethyl-1H-indol-2-yl)-3-(aryl)acrylonitrile

This protocol describes a Knoevenagel condensation of this compound with an illustrative active methylene compound, 2-(1H-indol-2-yl)acetonitrile, to yield a potential pharmaceutical intermediate.

Materials:

  • This compound

  • 2-(1H-indol-2-yl)acetonitrile

  • Sodium metal

  • Anhydrous Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (e.g., 60 mg) to anhydrous methanol (e.g., 6 mL) to prepare a fresh solution of sodium methoxide.

  • Reaction Setup: In a separate round-bottom flask, dissolve 2-(1H-indol-2-yl)acetonitrile (e.g., 2.0 mmol) in anhydrous methanol (e.g., 10 mL).

  • Addition of Base: To the solution of the acetonitrile derivative, add the freshly prepared sodium methoxide solution dropwise with stirring. Continue stirring for 30 minutes at room temperature.

  • Addition of Aldehyde: Add this compound (e.g., 2.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture overnight at ambient temperature.

  • Work-up: The precipitated product can be collected by vacuum filtration and washed with cold methanol.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane).

Visualizations

Signaling Pathway Inhibition

G Potential Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase P1 Downstream Effector 1 RTK->P1 P2 Downstream Effector 2 P1->P2 TF Transcription Factors P2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Indole_Derivative Indole-based Kinase Inhibitor Indole_Derivative->RTK Inhibition

Caption: Potential mechanism of action for an indole-based kinase inhibitor.

Experimental Workflow

G Synthesis Workflow Start Start Materials: This compound Active Methylene Compound Reaction Knoevenagel Condensation - Base Catalyst (e.g., NaOMe) - Solvent (e.g., Methanol) - Ambient Temperature Start->Reaction Workup Work-up - Filtration - Washing Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product: Pharmaceutical Intermediate Purification->Product

Caption: General experimental workflow for the synthesis.

Logical Relationships

G Structure-Activity Relationship Logic Core 1,5-Dimethyl-1H-indole Core Structure Aldehyde Aldehyde at C2 Core->Aldehyde Condensation Condensation Reaction Aldehyde->Condensation Intermediate α,β-Unsaturated Intermediate Condensation->Intermediate Bioactivity Potential Biological Activity (e.g., Antiviral, Anticancer) Intermediate->Bioactivity

References

Protocol for the Vilsmeier-Haack formylation of 1,5-dimethylindole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds, including indoles. This protocol details the formylation of 1,5-dimethylindole at the C3 position to synthesize 1,5-dimethylindole-3-carboxaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The reaction utilizes a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The subsequent electrophilic substitution on the indole ring is highly regioselective for the C3 position due to the electronic properties of the indole nucleus.

The protocol provided herein is based on established procedures for the formylation of substituted indoles and offers a general guideline for researchers. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are crucial for successful synthesis.

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a tertiary amide (DMF) with an acid halide (POCl₃).[1][2] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich 1,5-dimethylindole. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the desired aldehyde.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of substituted indoles, which can be used as a starting point for the formylation of 1,5-dimethylindole.

SubstrateMolar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)
Indole1 : 1.1 : 4.435197
5-Methylindole1 : 1.2 : (excess)85588[5]
General Procedure1 : 1.5-3 : (solvent)0 to 1001-8Varies

Experimental Protocol

Materials:

  • 1,5-dimethylindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium carbonate solution (Na₂CO₃)[5]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to the indole).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a yellowish to pinkish complex indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 1,5-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.

  • Slowly add the solution of 1,5-dimethylindole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The reaction mixture is then typically heated to a temperature between 60-90 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature and then pour it cautiously onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic.[5]

  • A precipitate of the crude product should form. If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Collect the precipitated solid by filtration and wash it with cold water. If an extraction was performed, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude 1,5-dimethylindole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed for purification.

Characterization:

The structure of the synthesized 1,5-dimethylindole-3-carboxaldehyde can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton around δ 9-10 ppm. For a similar compound, 1,2-dimethyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at δ 10.11 ppm.[1]

Diagrams

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 1,5-Dimethylindole Iminium_salt Iminium Salt Intermediate Indole->Iminium_salt + Vilsmeier Reagent Aldehyde 1,5-Dimethylindole-3-carboxaldehyde Iminium_salt->Aldehyde + H₂O (Workup)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add 1,5-Dimethylindole (0°C to RT, then heat) reagent_prep->formylation workup Quench with Ice & Neutralize (aq. NaHCO₃ or Na₂CO₃) formylation->workup isolation Isolate Crude Product (Filtration or Extraction) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 1,5-dimethylindole-3-carboxaldehyde.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 1,5-dimethyl-1H-indole-2-carbaldehyde. While direct literature on fluorescent probes from this specific starting material is limited, this document leverages established synthetic methodologies and application protocols for closely related indole-2-carbaldehyde derivatives. The provided protocols for Schiff base and Knoevenagel condensation reactions are highly adaptable for this compound.

Introduction

The indole scaffold is a prominent feature in many fluorescent probes due to its inherent photophysical properties and its versatile reactivity, allowing for the construction of sensors for a wide range of analytes and biological environments. This compound serves as a valuable building block for creating novel fluorescent probes. The aldehyde group at the 2-position is a reactive handle for synthesizing more complex molecular structures through reactions such as Schiff base formation and Knoevenagel condensation. These reactions allow for the facile conjugation of the indole moiety to other fluorophores or to recognition units for specific target analytes.

Indole-based fluorescent probes have found applications in:

  • Bioimaging: Visualizing cellular structures and dynamic processes in living cells.

  • Ion Detection: Sensing and quantifying physiologically important metal ions such as Zn²⁺.

  • Environmental Sensing: Monitoring changes in viscosity and polarity in microenvironments.

Synthetic Strategies

The primary synthetic routes for functionalizing this compound to generate fluorescent probes are through Schiff base formation and Knoevenagel condensation.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a straightforward and widely used reaction in the synthesis of fluorescent probes. The resulting C=N bond can be part of a larger conjugated system, and the nitrogen atom can act as a coordination site for metal ions.

Schiff_Base_Formation Indole_Aldehyde 1,5-dimethyl-1H-indole- 2-carbaldehyde Reaction Condensation (Reflux) Indole_Aldehyde->Reaction Primary_Amine Primary Amine (e.g., aniline derivative, hydrazine, aminofluorophore) Primary_Amine->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Catalyst Acid or Base Catalyst (e.g., Acetic Acid, Piperidine) Catalyst->Reaction Schiff_Base_Probe Schiff Base Fluorescent Probe Reaction->Schiff_Base_Probe

Figure 1: General workflow for the synthesis of Schiff base fluorescent probes.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is particularly useful for creating extended π-conjugated systems, which can lead to desirable photophysical properties such as large Stokes shifts and emission in the longer wavelength region.

Knoevenagel_Condensation Indole_Aldehyde 1,5-dimethyl-1H-indole- 2-carbaldehyde Reaction Condensation Indole_Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) Active_Methylene->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Catalyst->Reaction Knoevenagel_Product Knoevenagel Condensation Product (Fluorescent Probe) Reaction->Knoevenagel_Product

Figure 2: General workflow for Knoevenagel condensation.

Experimental Protocols

The following protocols are adapted from literature for indole-2-carbaldehyde derivatives and are expected to be applicable to this compound with minor modifications.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a Schiff base from an indole-2-carbaldehyde derivative and an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the Knoevenagel condensation of an indole-2-carbaldehyde with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL) in a flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • The product is likely to precipitate out of the solution.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with ice-cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

  • Characterize the product by spectroscopic methods.

Application Protocols

The following are general protocols for the application of indole-based fluorescent probes.

Protocol 3: General Procedure for Metal Ion Sensing

This protocol outlines a general method for evaluating the fluorescence response of a synthesized probe to a specific metal ion.

Materials:

  • Synthesized indole-based fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, etc.)

  • Fluorometer with quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer. A small percentage of an organic co-solvent like DMSO may be necessary to ensure solubility.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • Titration: Add small aliquots of the stock solution of the target metal ion to the cuvette containing the probe solution. After each addition, mix gently and record the fluorescence spectrum.

  • Selectivity Test: To assess selectivity, add a fixed, excess amount of various other metal ions to separate solutions of the probe and record the fluorescence response.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding affinity.

Protocol 4: Cellular Imaging with an Indole-Based Fluorescent Probe

This protocol provides a general guideline for staining and imaging live cells with a synthesized fluorescent probe.

Materials:

  • Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes and culture them until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe in serum-free medium (e.g., 1-10 µM) for a specific duration (e.g., 15-30 minutes) at 37 °C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal fluorescence microscope with the appropriate excitation and emission filters.

Data Presentation

Quantitative data for newly synthesized probes should be systematically collected and presented for comparative analysis.

Table 1: Photophysical Properties of a Hypothetical Indole-Schiff Base Probe

PropertyValue
Excitation Maximum (λex)To be determined (e.g., ~380 nm)
Emission Maximum (λem)To be determined (e.g., ~490 nm)
Stokes ShiftTo be calculated (λem - λex)
Quantum Yield (Φ)To be measured
Molar Absorptivity (ε)To be measured (M⁻¹cm⁻¹)
Target Analytee.g., Zn²⁺
Limit of Detection (LOD)To be determined

Signaling Pathway Visualization

The sensing mechanism of many indole-based fluorescent probes, particularly those designed for metal ion detection, often relies on Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism cluster_0 Free Probe cluster_1 Probe-Analyte Complex Free_Probe Indole-Based Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Quenching Mechanism) Free_Probe->PET Excitation Probe_Analyte Probe-Analyte Complex (High Fluorescence) Free_Probe->Probe_Analyte Binding Non_Radiative_Decay Non-Radiative Decay PET->Non_Radiative_Decay Dominant Fluorescence Fluorescence Emission Probe_Analyte->Fluorescence Excitation Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Analyte

Figure 3: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

In the free probe, non-radiative decay pathways such as photoinduced electron transfer (PET) can quench fluorescence. Upon binding to the target analyte, these quenching pathways are often inhibited, leading to a significant enhancement in fluorescence emission.

Application Notes & Protocols: Synthesis of Schiff Bases Using 1,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schiff bases derived from indole moieties are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] The indole nucleus is a key structural component in many natural products and synthetic drugs, known for its ability to interact with various biological targets.[5] The formation of an azomethine group (-C=N-) through the condensation of an indole aldehyde with a primary amine enhances the therapeutic potential of the resulting Schiff base. These compounds have demonstrated promising anti-inflammatory, antimicrobial, anticancer, analgesic, and antioxidant properties.[1][2][5][6] This document provides detailed protocols for the synthesis of Schiff bases using 1,5-dimethyl-1H-indole-2-carbaldehyde and various primary amines, along with characterization data and potential applications in drug discovery.

Synthesis Workflow:

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine, often under reflux in a suitable solvent with an acid catalyst.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Materials and Methods:

  • Starting Materials: this compound, various primary amines (e.g., aniline, substituted anilines, amino acids).

  • Solvents: Laboratory grade ethanol, methanol, dimethylformamide (DMF).[1][7] Solvents should be dried and distilled before use for optimal results.[1]

  • Catalysts: Glacial acetic acid, concentrated sulfuric acid.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, filtration apparatus, thin-layer chromatography (TLC) plates, melting point apparatus, FT-IR spectrometer, NMR spectrometer, mass spectrometer.

General Synthesis Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol (e.g., 20-30 mL).

  • To this solution, add the desired primary amine (1 equivalent).

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.[8]

  • Heat the mixture to reflux at a temperature between 70-90°C for a period ranging from 1 to 14 hours, with continuous stirring.[1][7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7][8]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol.[7]

  • Dry the purified product and determine its melting point.

  • Characterize the final product using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes typical characterization data for Schiff bases derived from indole carbaldehydes. While the data below is for Schiff bases derived from indole-2-carbaldehyde, similar results can be expected for those derived from this compound.

Table 1: Physicochemical and Spectroscopic Data of Representative Indole-derived Schiff Bases.

Compound IDAmine ReactantYield (%)Melting Point (°C)Key FT-IR Peaks (cm-1)Key 1H NMR Signals (δ ppm)
MUB-01 4-Bromoaniline67.90158-1603161 (N-H), 1629 (C=N), 641 (C-Br)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.91-7.20 (m, Ar-H)
MUB-02 3-Fluoroaniline70.27159-1613161 (N-H), 1690 (C=N)12.1 (s, 1H, NH), 9.93-8.93 (s, 1H, CH=N), 8.35-7.19 (m, Ar-H)
MUB-03 4-Chloroaniline64.28156-1583158 (N-H), 1626 (C=N), 748 (C-Cl)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.92-6.80 (m, Ar-H)
MUB-04 4-Nitroaniline67.12155-1573444 (N-H), 1684 (C=N), 1442 (NO2)12.1 (s, 1H, NH), 9.94 (s, 1H, CH=N), 8.91-7.20 (m, Ar-H)

Data adapted from a study on Schiff bases of 1H-indole-2-carbaldehyde.[1]

Applications in Drug Development

Schiff bases of indole derivatives are of significant interest in drug development due to their diverse pharmacological activities.

Potential Therapeutic Applications:

  • Anti-inflammatory: These compounds have shown potential in reducing inflammation.[7]

  • Analgesic: Certain derivatives exhibit pain-relieving properties.[2]

  • Antimicrobial: They have been evaluated for their activity against various bacteria and fungi.[9]

  • Anticancer: Some indole Schiff bases have demonstrated cytotoxicity against cancer cell lines.[10][11]

  • Antioxidant: The indole nucleus contributes to the antioxidant potential of these molecules.[1]

  • Enzyme Inhibition: They have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant for the management of diabetes.[5]

Mechanism of Action - Potential Signaling Pathways:

The biological activities of these compounds can be attributed to their interaction with various cellular signaling pathways. For instance, their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Signaling_Pathway SchiffBase Indole Schiff Base Target Biological Target (e.g., Enzyme, Receptor) SchiffBase->Target Inhibition/Modulation Signaling Downstream Signaling Cascade Target->Signaling Response Cellular Response (e.g., Decreased Inflammation, Apoptosis) Signaling->Response

Caption: A simplified model of a potential signaling pathway.

The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting compounds, make this an attractive area for further research in medicinal chemistry and drug discovery. The provided protocols and data serve as a valuable resource for scientists engaged in this field.

References

Role of 1,5-dimethyl-1H-indole-2-carbaldehyde as a building block for complex heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-indole-2-carbaldehyde is a versatile and highly reactive building block in organic and medicinal chemistry.[1] Its unique indole framework, featuring a reactive aldehyde group at the C2 position and methyl substitutions at the N1 and C5 positions, makes it a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1] These resulting scaffolds, particularly γ-carbolines and bis(indolyl)methanes, are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.

Application 1: Synthesis of 1-Indolyl-3,5,8-Substituted γ-Carbolines

γ-Carbolines are a class of indole alkaloids that have demonstrated promising biological activities, including cytotoxicity against various cancer cell lines.[2] The reaction of 1,5-disubstituted indole-2-carboxaldehydes with glycine alkyl esters provides a direct route to highly substituted γ-carboline derivatives.[2]

Reaction Scheme

G cluster_0 Synthesis of γ-Carbolines This compound γ-Carboline Derivative This compound->γ-Carboline Derivative DIPEA, 120 °C Glycine Alkyl Ester Glycine Alkyl Ester->γ-Carboline Derivative G cluster_1 Synthesis of Bis(indolyl)methanes This compound Bis(indolyl)methane Derivative This compound->Bis(indolyl)methane Derivative Catalyst Indole Indole->Bis(indolyl)methane Derivative G cluster_2 Knoevenagel Condensation This compound α,β-Unsaturated Product Indole-CH=C(Y)Z This compound->α,β-Unsaturated Product Base Catalyst Active Methylene Compound Y-CH2-Z (e.g., Malononitrile) Active Methylene Compound->α,β-Unsaturated Product G General Experimental Workflow reagents 1. Reagent Preparation - this compound - Co-reactant (e.g., Glycine ester, Indole, Malononitrile) - Catalyst (if applicable) - Solvent (if applicable) reaction 2. Reaction Setup - Combine reactants - Add catalyst/solvent - Set temperature and stir reagents->reaction monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring workup 4. Work-up - Quenching - Extraction - Washing - Drying monitoring->workup purification 5. Purification - Column Chromatography - Recrystallization workup->purification characterization 6. Characterization - NMR, Mass Spectrometry, IR purification->characterization bioassay 7. Biological Evaluation - Cytotoxicity Assays - Antimicrobial Assays - Antioxidant Assays characterization->bioassay

References

Application Note: Reduction of 1,5-dimethyl-1H-indole-2-carbaldehyde to (1,5-dimethyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed experimental protocols for the reduction of the aldehyde functional group in 1,5-dimethyl-1H-indole-2-carbaldehyde to yield (1,5-dimethyl-1H-indol-2-yl)methanol. Two primary, effective, and commonly used reducing agents are highlighted: the potent Lithium Aluminum Hydride (LAH) and the milder Sodium Borohydride (NaBH₄). These methods are standard in organic synthesis for converting aldehydes and ketones to their corresponding alcohols.[1][2][3] This document is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a comparative overview of the two methods, complete with procedural details, data presentation, and a visual workflow.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The aldehyde at the 2-position of the indole nucleus, as seen in this compound, is a versatile synthetic handle for further molecular elaboration. Its reduction to the corresponding primary alcohol, (1,5-dimethyl-1H-indol-2-yl)methanol, provides a key intermediate for the synthesis of various biologically active molecules and materials.

The choice of reducing agent is critical and depends on the substrate's sensitivity to reaction conditions and the presence of other reducible functional groups. Lithium aluminum hydride is a powerful, non-selective reducing agent, while sodium borohydride is a milder, more chemoselective reagent.[2][3][4] This note details protocols for both, allowing researchers to select the most appropriate method for their specific needs.

Experimental Protocols

Two distinct protocols for the reduction of this compound are presented below.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol employs the powerful reducing agent, Lithium Aluminum Hydride, in an anhydrous ethereal solvent. LAH is highly reactive and pyrophoric; appropriate safety precautions must be taken.[5]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous Potassium Hydroxide (KOH) or saturated aqueous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether or Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled anhydrous THF (20 mL).

  • Addition of LAH: Carefully add Lithium Aluminum Hydride (0.59 g, 15.6 mmol) to the THF. Cool the suspension to 0 °C using an ice bath.[6]

  • Substrate Addition: Dissolve this compound (10.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the cooled LAH suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for approximately 2 hours, monitoring its progress by TLC (e.g., using a 5:1 petroleum ether/EtOAc mobile phase).[6]

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture back down to 0 °C. Cautiously and slowly add 20 mL of THF followed by 1.1 mL of 20% aqueous KOH to quench the excess LAH.[6] Alternative Fieser workup: Sequentially add water, 15% aqueous NaOH, and then water again in a 1:1:3 ratio by weight relative to the LAH used.

  • Workup: Stir the resulting mixture for 10-15 minutes. Filter the granular salts through a Büchner funnel and wash the filter cake thoroughly with refluxing THF.[6]

  • Extraction and Drying: Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of petroleum ether/EtOAc) to yield pure (1,5-dimethyl-1H-indol-2-yl)methanol.[6]

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

This protocol utilizes the milder reducing agent, Sodium Borohydride, in a protic solvent like methanol. This method is generally safer and requires a less stringent workup.[7]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of NaBH₄: Cool the solution to 0 °C in an ice bath. Add Sodium Borohydride (0.42 g, 11 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains low.[7]

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully add deionized water to quench the excess NaBH₄ and decompose the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography if necessary to afford pure (1,5-dimethyl-1H-indol-2-yl)methanol.

Data Presentation

The following table summarizes the key quantitative parameters for the two described reduction protocols.

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: NaBH₄ ReductionReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)[6][7]
Equivalents of Reagent ~1.5 equivalents~1.1 equivalents[6][7]
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH)[6][7]
Temperature 0 °C to Room Temperature0 °C[6][7]
Typical Reaction Time ~2 hours~1-2 hours[6][7]
Workup Quenching with aq. KOH / FiltrationQuenching with Water / Extraction[6][7]
Typical Yield High (e.g., 90-95%)High (e.g., 90-98%)[6]

Visualized Experimental Workflow

The logical flow of the experimental procedures can be visualized as follows.

G Workflow for the Reduction of this compound cluster_start Starting Material cluster_protocols Reduction Protocols cluster_lah Protocol 1: LAH Reduction cluster_nabh4 Protocol 2: NaBH₄ Reduction cluster_workup Workup & Purification cluster_product Final Product start 1,5-dimethyl-1H- indole-2-carbaldehyde lah_setup Dissolve in Anhydrous THF start->lah_setup nabh4_setup Dissolve in Methanol start->nabh4_setup add_lah Add LiAlH₄ at 0 °C lah_setup->add_lah lah_react React at RT for 2h add_lah->lah_react quench Quench Reaction lah_react->quench add_nabh4 Add NaBH₄ at 0 °C nabh4_setup->add_nabh4 nabh4_react React at 0 °C for 1-2h add_nabh4->nabh4_react nabh4_react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify dry->purify end_product (1,5-dimethyl-1H-indol-2-yl)methanol purify->end_product

Caption: General workflow for the reduction of the indole aldehyde.

References

Application Notes and Protocols: Utilizing 1,5-dimethyl-1H-indole-2-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1,5-dimethyl-1H-indole-2-carbaldehyde as a versatile building block in the synthesis of complex heterocyclic molecules through multi-component reactions (MCRs). The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This document offers protocols for key reactions, quantitative data representation, and visual diagrams of experimental workflows.

Introduction to this compound in MCRs

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its aldehyde functional group readily participates in various condensation and cyclization reactions, making it an ideal candidate for MCRs.[1] MCRs are powerful tools in drug discovery, allowing for the rapid generation of diverse molecular libraries from simple starting materials in a single synthetic step. This approach is highly efficient in terms of time, resources, and atom economy. Key MCRs where this aldehyde can be utilized include the Passerini, Ugi, and Biginelli reactions, as well as other novel cascade reactions.

I. Cascade Imination-Heterocyclization for the Synthesis of γ-Carbolines

A notable application of a 1,5-disubstituted indole-2-carboxaldehyde, such as this compound, is in the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. This novel cascade imination-heterocyclization reaction provides access to fluorescent compounds with potential anticancer activities.[2]

Data Presentation
EntryR GroupGlycine EsterProductYield (%)
1CH₃Methyl1-(1,5-Dimethyl-1H-indol-2-yl)-3-carbomethoxy-5,8-dimethyl-γ-carboline78
2CH₃Ethyl1-(1,5-Dimethyl-1H-indol-2-yl)-3-carbethoxy-5,8-dimethyl-γ-carboline75
3CH₃Benzyl1-(1,5-Dimethyl-1H-indol-2-yl)-3-carbobenzyloxy-5,8-dimethyl-γ-carboline72

Table 1: Synthesis of γ-carboline derivatives from a 1,5-disubstituted indole-2-carboxaldehyde. Data adapted from a study on similar 1,5-disubstituted indole-2-carboxaldehydes.[2]

Experimental Protocol: Synthesis of 1-(1,5-Dimethyl-1H-indol-2-yl)-3-carbomethoxy-5,8-dimethyl-γ-carboline

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene)

Procedure: [2]

  • To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent, add glycine methyl ester hydrochloride (2.2 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) to the mixture.

  • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-carboline.

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_reactants This compound Glycine methyl ester HCl DIPEA reflux Reflux in Anhydrous Solvent start_reactants->reflux Heat evaporation Solvent Evaporation reflux->evaporation Cool chromatography Column Chromatography evaporation->chromatography end_product γ-Carboline Derivative chromatography->end_product G aldehyde 1,5-dimethyl-1H- indole-2-carbaldehyde intermediate α-adduct intermediate aldehyde->intermediate acid Carboxylic Acid acid->intermediate isocyanide Isocyanide isocyanide->intermediate product α-Acyloxy Carboxamide intermediate->product Mumm Rearrangement G aldehyde 1,5-dimethyl-1H- indole-2-carbaldehyde imine Iminium Intermediate aldehyde->imine amine Amine amine->imine nitrilium Nitrilium Ion imine->nitrilium acid Carboxylic Acid adduct Intermediate Adduct acid->adduct isocyanide Isocyanide isocyanide->nitrilium nitrilium->adduct product α-Acylamino Amide adduct->product Mumm Rearrangement G aldehyde 1,5-dimethyl-1H- indole-2-carbaldehyde cyclocondensation Acid-Catalyzed Cyclocondensation aldehyde->cyclocondensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->cyclocondensation urea Urea / Thiourea urea->cyclocondensation product Dihydropyrimidinone cyclocondensation->product

References

Advancing Drug Discovery: Novel Bioactive Molecules from 1,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Salem, Massachusetts - The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the indole scaffold holds a prominent position due to its presence in numerous biologically active natural products and synthetic drugs. A particularly promising starting material for the development of new bioactive molecules is 1,5-dimethyl-1H-indole-2-carbaldehyde. Its unique structural features offer a versatile platform for the synthesis of diverse derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and protocols for the synthesis and evaluation of novel bioactive molecules derived from this indole precursor, intended for researchers, scientists, and drug development professionals.

The strategic placement of the aldehyde group at the C2 position of the indole ring, combined with the methyl substitutions at the N1 and C5 positions, allows for a variety of chemical modifications. These modifications can lead to the generation of libraries of compounds, such as Schiff bases, thiosemicarbazones, and chalcones, each with distinct physicochemical properties and biological activities.

I. Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound serves as a key reactive handle for the synthesis of various classes of bioactive compounds. The following sections detail the protocols for the preparation of Schiff bases, thiosemicarbazones, and chalcones.

A. Schiff Bases: Versatile Intermediates with Anticancer Potential

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.[2]

Experimental Protocol: Synthesis of Schiff Bases from this compound

A general procedure for the synthesis of Schiff base derivatives is as follows:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1]

  • Add the desired primary amine (1 equivalent) to the solution.

  • The reaction mixture is then refluxed for a period of 2 to 14 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

This protocol can be adapted for a wide variety of primary amines to generate a diverse library of Schiff base derivatives for biological screening.

B. Thiosemicarbazones: Potent Antimicrobial and Antitumor Agents

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde with a thiosemicarbazide. They are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor effects.[3]

Experimental Protocol: Synthesis of Thiosemicarbazones from this compound

The following protocol outlines the synthesis of thiosemicarbazone derivatives:

  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in the same solvent to the aldehyde solution.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is refluxed for several hours, and the reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

C. Chalcones: Precursors to Flavonoids with Anti-inflammatory Properties

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative and have been investigated for their anti-inflammatory activities.[4][5][6]

Experimental Protocol: Synthesis of Chalcones from this compound

A general procedure for the synthesis of chalcone derivatives is as follows:

  • In a suitable solvent such as ethanol, dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (1 equivalent).

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the mixture.

  • The reaction is typically stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.

  • The reaction mixture is then poured into cold water and acidified to precipitate the chalcone.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification can be carried out by recrystallization from a suitable solvent.

II. Biological Evaluation of Synthesized Molecules

The newly synthesized derivatives from this compound should be subjected to a battery of in vitro biological assays to determine their potential as therapeutic agents.

A. Anticancer Activity Screening

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

B. Antimicrobial Activity Assessment

The antimicrobial properties of the synthesized molecules can be assessed against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

III. Data Presentation and Visualization

To facilitate the comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in clearly structured tables. Furthermore, visual representations of experimental workflows and potential signaling pathways can aid in the understanding and dissemination of the research findings.

Table 1: Hypothetical Anticancer Activity of Schiff Base Derivatives

Compound IDSubstituent on AmineCancer Cell LineIC50 (µM)
SB-014-ChlorophenylMCF-712.5
SB-024-MethoxyphenylMCF-725.8
SB-032-HydroxyphenylMCF-78.2
SB-044-NitrophenylA54915.1

Table 2: Hypothetical Antimicrobial Activity of Thiosemicarbazone Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)
TSC-01Staphylococcus aureus16
TSC-02Escherichia coli32
TSC-03Candida albicans8

Visualizing Experimental Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and hypothetical signaling pathways that may be modulated by the bioactive molecules.

Experimental_Workflow start 1,5-Dimethyl-1H-indole- 2-carbaldehyde synthesis Condensation Reaction (Schiff Base / Thiosemicarbazone / Chalcone Synthesis) start->synthesis reagents Primary Amines / Thiosemicarbazide / Acetophenones reagents->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization bioassays Biological Evaluation (Anticancer, Antimicrobial) characterization->bioassays data Data Analysis (IC50, MIC) bioassays->data

General workflow for synthesis and evaluation.

Signaling_Pathway molecule Bioactive Indole Derivative receptor Cell Surface Receptor molecule->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (Apoptosis, Growth Arrest) gene_expression->cellular_response

Hypothetical signaling pathway modulation.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel bioactive molecules. The synthetic protocols and biological evaluation methods outlined in these application notes provide a comprehensive framework for researchers to explore the therapeutic potential of this versatile scaffold. The systematic synthesis and screening of Schiff bases, thiosemicarbazones, chalcones, and other derivatives will undoubtedly contribute to the development of new drug candidates for a variety of diseases. The combination of robust synthetic chemistry, rigorous biological testing, and clear data visualization will be instrumental in advancing this exciting area of medicinal chemistry.

References

Application Notes and Protocols: 1,2,3-Triazoles in Agrochemical and Materials Science Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Subject: The synthesis and application of 1,2,3-triazole derivatives, facilitated by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), in the development of advanced agrochemicals and functional materials.

Introduction: The Versatility of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms. This structural unit has become a cornerstone in various scientific disciplines, from medicinal chemistry to materials science.[1][2][3] Its prominence is largely due to the development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for its efficient, reliable, and regioselective synthesis from azides and terminal alkynes.[4][5][6][7][8]

The resulting triazole ring is not merely a linker; it is exceptionally stable to metabolic, oxidative, and reductive conditions and possesses a significant dipole moment and hydrogen bond accepting capabilities.[1][2][3] These intrinsic properties make 1,2,3-triazole derivatives highly valuable as bioactive agents in agrochemicals and as robust, functional components in materials science.[2] This document provides detailed applications and protocols for the synthesis of triazole-based compounds in both fields.

Application in Agrochemical Synthesis: Novel Fungicides

The triazole moiety is a well-established pharmacophore in numerous antifungal agents.[9][10] Its ability to coordinate with metallic ions in enzymes and form hydrogen bonds makes it an effective component for inhibiting fungal growth.[9] The combination of a 1,2,3-triazole core with a hydrazide group has been shown to produce potent fungicides against a variety of plant pathogens.[9][11]

A notable example is the synthesis of 2-Aryl-1,2,3-triazole hydrazide derivatives, which have demonstrated significant activity against Rhizoctonia solani, the pathogen responsible for rice sheath blight.[11][12]

Data Presentation: Synthesis of Antifungal Triazole Hydrazides

The following table summarizes the reaction conditions and outcomes for the synthesis of a representative 1,2,3-triazole precursor and a subsequent hydrazide derivative, based on typical CuAAC and hydrazinolysis reactions.

EntryReactant 1 (Alkyne)Reactant 2 (Azide)Catalyst SystemSolventConditionsYield (%)Reference
1PhenylacetyleneEthyl azidoacetateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp, 4h~95%[13]
2Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetateHydrazine hydrateN/AEthanolRefluxHigh[13]
Experimental Protocol: Synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide

This two-step protocol describes the CuAAC reaction to form the triazole ester followed by its conversion to the corresponding hydrazide.

Step 1: Synthesis of Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve phenylacetylene (1.0 equiv., 10 mmol) and ethyl azidoacetate (1.0 equiv., 10 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).[14]

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv., 1 mmol) in water (5 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv., 0.5 mmol) in water (5 mL).[14]

  • Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction flask, followed immediately by the copper sulfate solution.[14]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

  • Workup and Isolation: Upon completion, add 50 mL of ice-cold water to the reaction mixture. A precipitate will form. Collect the solid product by filtration, wash with a saturated solution of ammonium chloride to remove copper salts, and then with cold water.[13]

  • Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate as a white solid.[13]

Step 2: Synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide

  • Reaction Setup: Dissolve the triazole ester from Step 1 (1.0 equiv., 8 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.[13]

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equiv., 9.6 mmol) to the solution.[13]

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final acetohydrazide product.[13]

Application in Materials Science: Corrosion Inhibitors

In materials science, 1,2,3-triazole derivatives are highly effective corrosion inhibitors, particularly for steel in acidic environments.[15][16][17][18] Their efficacy stems from the presence of heteroatoms (N) and π-electrons, which facilitate strong adsorption onto the metal surface.[17] This adsorption forms a protective film that acts as a barrier to the corrosive medium, inhibiting both anodic and cathodic reactions.[13][18]

Data Presentation: Performance of Triazole-Based Corrosion Inhibitors

The table below summarizes the performance of two novel triazole derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS).

InhibitorConcentration (M)Inhibition Efficiency (IE %)Temperature (K)Adsorption IsothermReference
Tria-CO₂Et1.0 x 10⁻³>95%298Langmuir[13]
Tria-CONHNH₂1.0 x 10⁻³>97%298Langmuir[13]
TZ12.5 x 10⁻⁴96.6%298Langmuir[15]
TZ22.5 x 10⁻⁴95.8%298Langmuir[15]

Inhibition Efficiency (IE%) indicates the percentage reduction in the corrosion rate.

Experimental Protocol: Synthesis of a Triazole-Based Polymer

1,2,3-triazoles can be incorporated into polymer backbones to enhance thermal stability and other material properties.[19] This protocol describes the CuAAC polymerization of an AB-type monomer, t-butyl 4-azido-5-hexynoate (tBuAH), to form a dense, soluble 1,2,3-triazole polymer.[20][21]

  • Monomer Preparation: The monomer, t-butyl 4-azido-5-hexynoate (tBuAH), must first be synthesized according to established literature procedures.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the tBuAH monomer (e.g., 200 mg, 0.95 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 1.0 mL).

  • Catalyst Addition: Add the copper(I) catalyst, such as copper(I) iodide (CuI) (e.g., 5 mol%, 0.0475 mmol).

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 25°C to 60°C) for a specified time (e.g., 24 hours). The progress of polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Workup and Isolation: After the reaction, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate (10 mL).[20]

  • Purification: Wash the organic layer with water (10 mL) and then with an aqueous EDTA solution (0.5 M, 2 x 10 mL) to chelate and remove the copper catalyst.[20] Recover the polymer by precipitating it into a non-solvent like hexane (30 mL).[20]

  • Drying: Collect the precipitated polymer by filtration and dry it under reduced pressure at 40°C to obtain the final poly(tBuAH).[20]

Mandatory Visualizations

Catalytic Cycle of the CuAAC Reaction

The following diagram illustrates the widely accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Cycle Cu_I [L-Cu(I)] Alkyne_Complex Cu(I) π-Alkyne Complex Cu_I->Alkyne_Complex + R1-C≡CH Acetylide Cu(I) Acetylide Alkyne_Complex->Acetylide - H+ Azide_Complex Acetylide-Azide Complex Acetylide->Azide_Complex + R2-N3 Metallacycle Cu(III) Metallacycle Azide_Complex->Metallacycle Cyclization Triazolide Cu(I) Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Protonolysis Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Alkyne R1-C≡CH Azide R2-N3 H_plus H+

Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

General Experimental Workflow for CuAAC Synthesis

This diagram outlines the typical laboratory workflow for synthesizing a small molecule 1,2,3-triazole via the CuAAC reaction.

Workflow A 1. Reagent Prep B 2. Reaction Setup A->B C 3. Catalyst Addition B->C D 4. Reaction Monitoring C->D E 5. Aqueous Workup D->E F 6. Extraction E->F G 7. Purification F->G H 8. Characterization G->H sub_A Dissolve Alkyne & Azide Prepare Catalyst Solutions sub_B Combine substrates in solvent (e.g., tBuOH/H2O) sub_C Add Sodium Ascorbate, then CuSO4 solution sub_D Monitor by TLC or LC-MS (Typically 1-4 hours) sub_E Dilute with water, wash with NH4Cl (aq) sub_F Extract with organic solvent (e.g., Ethyl Acetate) sub_G Column Chromatography or Recrystallization sub_H NMR, MS, etc.

Caption: General experimental workflow for a typical small molecule CuAAC reaction.

Logical Relationships in Triazole Applications

This diagram illustrates how the modular nature of the CuAAC reaction allows for the creation of diverse functional molecules for different applications by varying the azide and alkyne building blocks.

Logical_Relationships hub CuAAC 'Click' Reaction triazole 1,2,3-Triazole Core (R1-Triazole-R2) hub->triazole azide Azide Building Blocks (R1-N3) azide->hub alkyne Alkyne Building Blocks (R2-C≡CH) alkyne->hub agro Agrochemicals (Fungicides, Herbicides) triazole->agro materials Functional Materials (Polymers, Inhibitors) triazole->materials azide_sub Pharmacophores Monomer units Surface anchors alkyne_sub Bioactive fragments Polymerizable groups Solubilizing tails

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the formylation of electron-rich indoles, such as 1,5-dimethyl-1H-indole, is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich indole ring to introduce the formyl group.

Q2: At which position on the 1,5-dimethyl-1H-indole ring will formylation occur?

A2: For N-substituted indoles, such as 1-methylindole, the Vilsmeier-Haack reaction generally directs formylation to the C2 position. The methyl group at the N1 position electronically favors electrophilic substitution at C2. The methyl group at the C5 position is unlikely to alter this regioselectivity significantly.

Q3: I am observing a very low yield of the desired product. What are the potential causes?

A3: Low yields in the Vilsmeier-Haack formylation of indoles can arise from several factors:

  • Poor quality of reagents: The purity of 1,5-dimethyl-1H-indole, POCl₃, and DMF is critical. Old or decomposed DMF can contain amine impurities that lead to side reactions.

  • Presence of moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal reaction temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation needs to be carefully controlled. Temperatures that are too high can lead to the formation of tars and other byproducts.

  • Incomplete reaction: The reaction time may be insufficient for the complete conversion of the starting material.

  • Inefficient work-up and purification: The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and neutralizing the reaction mixture. Improper work-up can lead to product loss.

Q4: Are there any common side products I should be aware of?

A4: While formylation is expected at the C2 position, potential side reactions could include:

  • Formation of constitutional isomers: Although less likely, a small amount of formylation at other positions on the indole ring might occur.

  • Formation of cyano derivatives: In some cases, particularly with formylation at the C3 position, the formation of a nitrile (cyanoindole) byproduct has been reported, which can complicate purification.[3] This is thought to occur from the reaction of the intermediate with nitrogen-containing impurities.[3]

  • Polymerization/tar formation: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of polymeric materials, especially at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or impure reagents: POCl₃ or DMF may have degraded.1. Use freshly distilled POCl₃ and anhydrous, high-purity DMF.
2. Presence of moisture: Reaction is not anhydrous.2. Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
3. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed or too high, causing degradation.3. Carefully control the temperature during the formation of the Vilsmeier reagent (typically 0-10 °C) and during the formylation step. Monitor the reaction progress by TLC to determine the optimal temperature and time.
4. Inefficient stirring: The reaction mixture can become thick, preventing proper mixing.4. Use a mechanical stirrer to ensure efficient mixing, especially during the addition of the indole substrate.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high. 1. Lower the reaction temperature and monitor by TLC to find the optimal balance between reaction rate and selectivity.
2. Prolonged reaction time. 2. Monitor the reaction by TLC and quench it once the starting material is consumed to avoid the formation of degradation products.
3. Contaminated reagents. 3. Ensure the purity of the starting indole and the formylating agents.
Product is Difficult to Purify 1. Similar polarity of product and byproducts. 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).
2. Oily or tarry crude product. 2. Triturate the crude product with a non-polar solvent like hexane to precipitate the desired aldehyde. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-indole

This protocol is a general guideline based on standard Vilsmeier-Haack procedures for indoles and may require optimization.

Materials:

  • 1,5-dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware, flame-dried

  • Magnetic or mechanical stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 1,5-dimethyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice. Then, neutralize the mixture by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Indole Derivatives

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[2]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[2]
4-MethylindolePOCl₃, DMF0 to 85890[2]
5-MethylindolePOCl₃, DMF0 to 85688[4]
1,5-dimethyl-1H-indolePOCl₃, DMFOptimization RecommendedOptimization RecommendedTarget >85%N/A

Note: The conditions for 1,5-dimethyl-1H-indole are suggested starting points and will likely require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents (DMF, POCl3, Indole) glassware Flame-Dry Glassware reagents->glassware atmosphere Set up Inert Atmosphere (N2/Ar) glassware->atmosphere vilsmeier Form Vilsmeier Reagent (POCl3 + DMF @ 0°C) atmosphere->vilsmeier formylation Add 1,5-Dimethyl-1H-indole (0°C to 40-60°C) vilsmeier->formylation monitoring Monitor by TLC formylation->monitoring quench Quench with Ice monitoring->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify product 1,5-Dimethyl-1H-indole- 2-carbaldehyde purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Purity (distill POCl3, use anhydrous DMF) start->check_reagents check_conditions Verify Anhydrous Conditions (dry glassware, inert gas) start->check_conditions check_temp Optimize Reaction Temperature (monitor by TLC) start->check_temp check_workup Review Work-up & Purification start->check_workup improve_yield Yield Improved check_reagents->improve_yield check_conditions->improve_yield check_temp->improve_yield check_workup->improve_yield

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Common side products in the formylation of N-methylindoles and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the formylation of N-methylindoles. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Vilsmeier-Haack formylation of N-methylindole?

A1: The major desired product is typically N-methylindole-3-carboxaldehyde. However, several side products can form depending on the reaction conditions. The most prevalent of these is the isomeric N-methylindole-2-carboxaldehyde. Other potential side products include:

  • Diformylated products: Attack at both the C2 and C3 positions can lead to the formation of N-methylindole-2,3-dicarboxaldehyde.

  • Ring-opened byproducts: In some cases, particularly with substituted N-methylindoles, ring-opening of the indole nucleus can occur. For instance, the formylation of 3-methyl-N-methylindole (skatole) can yield o-formamidoacetophenone derivatives.

  • N-formylated products: While less common for N-alkylated indoles, under certain conditions, formylation at the nitrogen is a possibility, especially if dealkylation occurs.

  • Unreacted starting material: Incomplete reactions will leave residual N-methylindole.

Q2: I performed a Vilsmeier-Haack reaction on N-methylindole and obtained a mixture of products. How can I identify the major and minor components?

A2: Product identification is typically achieved using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): A preliminary analysis by TLC can quickly reveal the number of components in your product mixture. The C3-formylated isomer is generally more polar than the C2-isomer and the starting N-methylindole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the C2 and C3 isomers. The chemical shifts of the aldehyde proton and the indole ring protons are characteristic for each isomer.

    • For N-methyl-3-carboxaldehyde, the aldehyde proton typically appears around 9.9-10.1 ppm in the 1H NMR spectrum.

    • For N-methyl-2-carboxaldehyde, the aldehyde proton is generally found slightly downfield, around 10.2-10.5 ppm.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the products, helping to identify mono- and diformylated species.

Q3: What causes the formation of the undesired N-methylindole-2-carboxaldehyde isomer?

A3: While the C3 position of indole is electronically favored for electrophilic substitution, the C2 position can also react, leading to the formation of the kinetic product. The ratio of C3 to C2 formylation can be influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable C3 isomer, but this is not always the case and can also lead to more side products.

  • Steric Hindrance: Substituents on the indole ring can influence the regioselectivity.

  • The Vilsmeier Reagent: The nature of the formylating agent can play a role.

Q4: Are there alternative formylation methods for N-methylindoles that might give better selectivity?

A4: While the Vilsmeier-Haack reaction is the most common, other methods exist, though they may have their own limitations:

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[1] It is typically used for phenols but can be applied to other electron-rich aromatic compounds.[2] However, for N-methylindoles, its efficiency and selectivity may be lower than the Vilsmeier-Haack reaction.[3] Side products can include polymeric materials and other complex mixtures, making purification challenging.[2]

  • Formylation with other reagents: Other formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid have been used, but these can be harsh and may not offer significant advantages in selectivity for N-methylindoles.

Troubleshooting Guides

Problem 1: Low yield of the desired N-methylindole-3-carboxaldehyde.
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side product formation.
Degradation of reagents Use freshly distilled phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF). Moisture can decompose the Vilsmeier reagent.
Suboptimal reaction temperature The Vilsmeier reagent is typically formed at low temperatures (0-5 °C). The subsequent reaction with the indole is often carried out at room temperature or with gentle heating. Optimize the temperature profile for your specific substrate.
Incorrect stoichiometry Ensure the correct molar ratios of reactants are used. An excess of the Vilsmeier reagent may lead to diformylation.
Problem 2: High proportion of the N-methylindole-2-carboxaldehyde isomer.
Possible Cause Suggested Solution
Kinetic control The reaction may be favoring the formation of the kinetic C2 product. Try running the reaction at a lower temperature for a longer duration to favor the formation of the thermodynamic C3 product.
Reaction conditions Experiment with different solvents or a different source of the Vilsmeier reagent (e.g., oxalyl chloride and DMF).
Problem 3: Significant amount of diformylated product.
Possible Cause Suggested Solution
Excess Vilsmeier reagent Reduce the molar equivalents of the Vilsmeier reagent used. A 1:1 to 1:1.2 ratio of N-methylindole to Vilsmeier reagent is a good starting point.
High reaction temperature Perform the reaction at a lower temperature to decrease the reactivity and improve selectivity for mono-formylation.

Quantitative Data Summary

The following table summarizes representative yields for the Vilsmeier-Haack formylation of indole and its methylated derivatives. Note that specific yields for N-methylindole can vary, and the data for 2-methylindole (skatole) provides insight into potential side product distribution.

Indole DerivativeReagentsTemperature (°C)Time (h)Product(s) & Yield (%)Reference
IndolePOCl₃, DMF0 to 856Indole-3-carboxaldehyde (96%)[4]
2-MethylindolePOCl₃, DMF98-10031-Formyl-3-methylindole (71%), 2-Formyl-3-methylindole (22.5%)[4]
4-MethylindolePOCl₃, DMF0 to 8584-Methylindole-3-carboxaldehyde (90%)[4]
5-MethylindolePOCl₃, DMF0 to 8585-Methylindole-3-carboxaldehyde (90%)[4]

Experimental Protocols

Protocol 1: Separation of N-methylindole-2-carboxaldehyde and N-methylindole-3-carboxaldehyde by Column Chromatography

This protocol provides a general guideline for the separation of the C2 and C3 formylated isomers of N-methylindole using silica gel column chromatography.

Materials:

  • Crude reaction mixture containing N-methylindole-2-carboxaldehyde and N-methylindole-3-carboxaldehyde.

  • Silica gel (100-200 mesh).

  • Solvents: Hexane and Ethyl Acetate (analytical grade).

  • Glass column for chromatography.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar N-methylindole-2-carboxaldehyde will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). This will elute the more polar N-methylindole-3-carboxaldehyde.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of N-methylindole-3-carboxaldehyde

Recrystallization can be an effective method for purifying the desired C3 isomer, especially if it is the major product.

Materials:

  • Crude N-methylindole-3-carboxaldehyde.

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture).

  • Erlenmeyer flask.

  • Heating source (hot plate or water bath).

  • Ice bath.

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask).

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired N-methylindole-3-carboxaldehyde should crystallize out. Cooling in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Vilsmeier-Haack Formylation cluster_purification Purification cluster_products Products & Side Products start N-Methylindole reaction Reaction Mixture start->reaction Formylation reagents POCl3 + DMF reagents->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization product N-Methylindole-3-carboxaldehyde chromatography->product side_product_1 N-Methylindole-2-carboxaldehyde chromatography->side_product_1 side_product_2 Diformylated Product chromatography->side_product_2 recrystallization->product side_product_3 Other Impurities recrystallization->side_product_3

Caption: Experimental workflow for the formylation and purification of N-methylindoles.

troubleshooting_guide cluster_low_yield Low Yield cluster_isomer High C2-Isomer Formation cluster_diformylation Diformylation cluster_solutions Potential Solutions start Problem Encountered ly1 Incomplete Reaction? start->ly1 ly2 Degraded Reagents? start->ly2 ly3 Suboptimal Temperature? start->ly3 is1 Kinetic Control? start->is1 is2 Reaction Conditions? start->is2 df1 Excess Reagent? start->df1 df2 High Temperature? start->df2 sol_ly1 Extend reaction time / Increase temp. slightly ly1->sol_ly1 sol_ly2 Use fresh, anhydrous reagents ly2->sol_ly2 sol_ly3 Optimize temperature profile ly3->sol_ly3 sol_is1 Lower temperature, longer time is1->sol_is1 sol_is2 Change solvent or formylating agent is2->sol_is2 sol_df1 Reduce equivalents of Vilsmeier reagent df1->sol_df1 sol_df2 Lower reaction temperature df2->sol_df2

Caption: Troubleshooting logic for formylation of N-methylindoles.

References

Technical Support Center: Purification of Crude 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,5-dimethyl-1H-indole-2-carbaldehyde. This valuable intermediate is integral to the synthesis of various pharmaceutical and agrochemical compounds.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

  • Potential Cause: The compound may be degrading on the silica gel column. Indole derivatives, particularly electron-rich ones, can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with the initial eluent system containing 1% triethylamine. This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as a less acidic alternative to silica gel.

    • Work Efficiently: Do not allow the crude product to remain on the column for an extended period. Prepare everything in advance to run the chromatography as quickly as possible.

Issue 2: Presence of a Persistent Impurity with a Similar Rf to the Product

  • Potential Cause: The impurity may be a structurally related isomer or a byproduct from the synthesis, such as unreacted starting material or a side-product of the Vilsmeier-Haack reaction.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. If a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol or toluene/acetone system.

    • Recrystallization: If the product is a solid and has a purity of over 85%, recrystallization can be a highly effective final purification step. Test various solvents on a small scale to find an appropriate one where the compound is soluble when hot and sparingly soluble when cold.

Issue 3: Oiling Out During Recrystallization

  • Potential Cause: The solvent may be too nonpolar for the compound, or the solution may be cooling too rapidly.

  • Solution:

    • Use a More Polar Solvent System: Add a more polar co-solvent to the recrystallization mixture.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification steps for crude this compound?

A1: Before attempting column chromatography or recrystallization, it is advisable to perform a liquid-liquid extraction to remove major impurities. Wash the organic layer containing the crude product with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues, and finally with brine.

Q2: What are the most common purification techniques for this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the target compound from various impurities, while recrystallization is excellent for obtaining highly pure material from a partially purified solid.

Q3: Which solvent systems are recommended for column chromatography of this compound?

A3: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis. For similar indole-3-carbaldehydes, solvent systems such as petroleum ether/ethyl acetate (2:1) and petroleum ether/dichloromethane (1:5) have been used.[2][3]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The choice of solvent is critical for successful recrystallization. Small-scale trials are recommended to identify the best solvent or solvent mixture. Some commonly used solvents for the recrystallization of indole derivatives are listed in the table below.

Data Presentation

Table 1: Common Solvents for Recrystallization of Indole Derivatives

Solvent/Solvent SystemComments
EthanolA general and effective solvent for many indole derivatives.
Methanol/WaterA polar solvent system that can be effective for more polar indoles.
Ethyl Acetate/HexanesA versatile system with tunable polarity.
TolueneCan be effective for less polar compounds.
Dichloromethane/PentaneA lower-boiling point system that can be useful for heat-sensitive compounds.[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent system, gradually increasing the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: Dissolve the crude or partially purified solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound cluster_extraction Initial Workup cluster_chromatography Chromatographic Purification cluster_recrystallization Final Purification Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude_Product->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Partially Purified Product TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Recrystallization Recrystallization Combine_Fractions->Recrystallization Semi-Pure Solid Pure_Product Pure 1,5-dimethyl-1H- indole-2-carbaldehyde Recrystallization->Pure_Product

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Logic for Purification Issues cluster_low_yield Low Yield/No Product cluster_impurity Persistent Impurity cluster_oiling_out Recrystallization Failure Start Purification Issue Encountered Low_Yield Low Yield or No Product Start->Low_Yield Impurity Persistent Impurity Start->Impurity Oiling_Out Oiling Out Start->Oiling_Out Degradation Product Degradation on Silica? Low_Yield->Degradation Deactivate_Silica Deactivate Silica Gel (Triethylamine) Degradation->Deactivate_Silica Yes Use_Alumina Use Alumina Degradation->Use_Alumina Yes Similar_Rf Similar Rf to Product? Impurity->Similar_Rf Optimize_Eluent Optimize Eluent System (Shallow Gradient) Similar_Rf->Optimize_Eluent Yes Try_Recrystallization Attempt Recrystallization Similar_Rf->Try_Recrystallization Yes Solvent_Issue Improper Solvent or Cooling? Oiling_Out->Solvent_Issue Change_Solvent Use More Polar Solvent System Solvent_Issue->Change_Solvent Yes Slow_Cooling Ensure Slow Cooling Solvent_Issue->Slow_Cooling Yes

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions on Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of substituted indoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction on substituted indoles, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reagent Quality: Presence of moisture in N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) can decompose the Vilsmeier reagent.[1] 2. Insufficient Reagent: The stoichiometry of the Vilsmeier reagent to the indole substrate is crucial for complete conversion.[1] 3. Low Reaction Temperature: The reactivity of the indole substrate, especially those with electron-withdrawing groups, may require higher temperatures to proceed.[2] 4. Decomposition of Vilsmeier Reagent: The Vilsmeier reagent can be thermally unstable at elevated temperatures.[3]1. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the molar ratio of POCl₃ to the indole. A common starting point is 1.1 to 1.5 equivalents of POCl₃.[1] 3. For less reactive indoles, consider gradually increasing the reaction temperature after the initial formation of the Vilsmeier reagent. Monitor the reaction progress by TLC.[1] 4. Prepare the Vilsmeier reagent at a low temperature (0-10 °C) before the addition of the indole substrate.[3]
Formation of a Dark Brown or Black Tar-like Substance 1. Polymerization of Indole: Indoles, particularly electron-rich ones, can polymerize under the acidic conditions of the reaction, especially at higher temperatures.[1] 2. Decomposition of Starting Material or Product: Prolonged reaction times or excessive temperatures can lead to degradation.1. Maintain a low temperature during the initial addition of the indole to the Vilsmeier reagent. For highly reactive indoles, consider using a co-solvent like dichloromethane (DCM) to aid in heat dissipation. 2. Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
Formation of Multiple Products 1. Di-formylation: With highly activated indoles or an excess of the Vilsmeier reagent, formylation at multiple positions on the indole ring can occur. 2. Reaction at the Nitrogen Atom: In some cases, N-formylation can compete with C3-formylation.1. Carefully control the stoichiometry of the Vilsmeier reagent. Use a 1:1 or slightly higher molar ratio of reagent to substrate for mono-formylation.[4] 2. The C3-formylated product is generally the thermodynamically favored product. N-formylation is more likely with certain substrates and conditions. Purification by column chromatography is often necessary to separate isomers.
Recovery of Starting Material 1. Low Reactivity of Substrate: Indoles with strong electron-withdrawing groups are less nucleophilic and may not react under standard Vilsmeier-Haack conditions. 2. Insufficient Activation: The Vilsmeier reagent may not be electrophilic enough for very deactivated substrates.1. Increase the reaction temperature and/or reaction time. Consider using a higher boiling point solvent if necessary. 2. For extremely deactivated systems, alternative formylation methods might be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack reaction on indoles?

A1: The optimal temperature is highly substrate-dependent. The formation of the Vilsmeier reagent itself is best done at low temperatures (0–10 °C) to ensure its stability.[3] For the subsequent reaction with the indole, temperatures can range from room temperature to over 80 °C.[2] Electron-rich indoles may react at lower temperatures, while electron-deficient indoles often require heating.[1]

Q2: How do substituents on the indole ring affect the reaction?

A2: Electron-donating groups (e.g., alkyl, alkoxy) on the indole ring increase its nucleophilicity and generally lead to faster reaction rates and higher yields under mild conditions. Conversely, electron-withdrawing groups (e.g., nitro, cyano, ester) decrease the reactivity of the indole, often necessitating more forcing conditions such as higher temperatures and longer reaction times.

Q3: What is the typical regioselectivity of the Vilsmeier-Haack reaction on indoles?

A3: The Vilsmeier-Haack reaction on unsubstituted or N-substituted indoles overwhelmingly favors formylation at the C3 position due to the high electron density at this position.[5]

Q4: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

A4: Yes, other acid chlorides such as oxalyl chloride or thionyl chloride can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[2]

Q5: My reaction has stalled, and I still have starting material remaining. What can I do?

A5: If the reaction has stalled at a lower temperature, you can try gradually increasing the temperature while monitoring the reaction by TLC. If the issue is reagent decomposition, it may be necessary to add an additional portion of freshly prepared Vilsmeier reagent.

Quantitative Data on Vilsmeier-Haack Formylation of Substituted Indoles

The following table summarizes reaction conditions and yields for the formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
5-MethoxyindolePOCl₃, DMF0 to 35295
5-NitroindolePOCl₃, DMF100475
Methyl 6-methyl-1H-indole-2-carboxylatePOCl₃, DMFNot SpecifiedNot Specified79
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylatePOCl₃, DMFNot SpecifiedNot Specified83

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an Indole Derivative

1. Vilsmeier Reagent Formation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the substituted indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the indole substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 9-10 with a solution of sodium hydroxide or sodium carbonate. This step should be performed in an ice bath as it is exothermic.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

G reagent_prep Vilsmeier Reagent Formation (0-10 °C) indole_add Indole Addition (0 °C) reagent_prep->indole_add Add Indole Solution reaction Reaction (RT to 100 °C) indole_add->reaction Warm/Heat workup Work-up (Ice Quench & Basification) reaction->workup Reaction Complete (TLC) isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification

Caption: A generalized experimental workflow for the Vilsmeier-Haack formylation of substituted indoles.

Troubleshooting Logic for Low Yield

G start Low Yield check_reagents Are reagents anhydrous? start->check_reagents check_temp Was temperature optimized? check_reagents->check_temp Yes solution_reagents Use anhydrous reagents & inert atm. check_reagents->solution_reagents No check_stoich Is stoichiometry correct? check_temp->check_stoich Yes solution_temp Gradually increase temperature. check_temp->solution_temp No solution_stoich Use 1.1-1.5 eq. of POCl₃. check_stoich->solution_stoich No

Caption: A troubleshooting flowchart for addressing low product yield in the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Mechanism on Indole

G reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Electrophile) reagents->vilsmeier_reagent Formation intermediate Iminium Ion Intermediate vilsmeier_reagent->intermediate indole Indole (Nucleophile) indole->intermediate Nucleophilic Attack hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis Aqueous Work-up product Indole-3-carboxaldehyde hydrolysis->product

Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism for the formylation of indole.

References

Preventing degradation of 1,5-dimethyl-1H-indole-2-carbaldehyde during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dimethyl-1H-indole-2-carbaldehyde. The information provided is designed to help prevent degradation of the compound during storage and experimental use.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound During Storage

If you are observing a decrease in purity or the appearance of unknown peaks during analytical testing of your stored this compound, it is likely undergoing degradation. The primary degradation pathway for indole-2-carbaldehydes is the oxidation of the aldehyde group to a carboxylic acid. Other potential degradation pathways include photodegradation and hydrolysis, although these are generally less common for this class of compounds under proper storage conditions.

Troubleshooting Workflow:

cluster_storage Storage Conditions cluster_analysis Analysis cluster_actions Corrective Actions start Degradation Observed check_storage Review Storage Conditions start->check_storage check_purity Assess Purity of Starting Material check_storage->check_purity temp Temperature < 8°C? check_storage->temp light Protected from Light? check_storage->light atmosphere Inert Atmosphere? check_storage->atmosphere perform_analysis Analyze for Degradation Products check_purity->perform_analysis implement_changes Implement Corrective Actions perform_analysis->implement_changes hplc HPLC-UV Analysis perform_analysis->hplc nmr NMR Spectroscopy perform_analysis->nmr document Document Findings implement_changes->document refrigerate Store at 2-8°C implement_changes->refrigerate amber_vial Use Amber Vials implement_changes->amber_vial inert_gas Blanket with N2 or Ar implement_changes->inert_gas reactant This compound product 1,5-dimethyl-1H-indole-2-carboxylic acid reactant->product Oxidation oxidant O2, Light, Heat oxidant->product

Troubleshooting guide for scaling up the synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 1,5-dimethyl-1H-indole-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1,5-dimethyl-1H-indole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[1][2]

Q2: What are the primary safety concerns when performing a Vilsmeier-Haack reaction, especially at a larger scale?

The Vilsmeier-Haack reaction utilizes hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction itself can be exothermic, and careful temperature control is crucial, particularly during scale-up, to prevent runaway reactions. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are common side products observed during the synthesis of indole-2-carbaldehydes via the Vilsmeier-Haack reaction?

A potential side product in the formylation of indoles is the formation of a 3-cyanoindole derivative.[3] This can occur if there are nitrogen-containing impurities in the reagents or solvents, or under certain reaction conditions such as high temperatures or prolonged reaction times.[3] Inappropriate work-up conditions, like using ammonia-based quenching agents, can also lead to the formation of nitrile byproducts.[3]

Q4: How can the purity of the final product, this compound, be improved?

Purification of the crude product is typically achieved through recrystallization or column chromatography.[4] For recrystallization, solvents such as aqueous methanol or diethyl ether have been reported to be effective for similar indole-2-carbaldehydes.[4] Column chromatography using a silica gel stationary phase and a suitable eluent system, for example, a gradient of ethyl acetate in hexanes, can also be employed for efficient purification.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Impurities in the 1,5-dimethyl-1H-indole or the Vilsmeier reagent can inhibit the reaction.[5]Ensure the purity of starting materials. Use freshly distilled phosphorus oxychloride and anhydrous DMF.
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry can significantly impact the yield.[5]Optimize reaction parameters. Start with established literature procedures and systematically vary the temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Moisture sensitivity: The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition.[3]Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3][5]
Formation of Multiple Products/Impurities Side reactions: As mentioned in the FAQs, the formation of 3-cyanoindole is a possible side reaction.[3] Other impurities can arise from the degradation of starting materials or intermediates.Use high-purity reagents and solvents.[3] Optimize the reaction temperature and time to minimize byproduct formation.[3] Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[3]
Inefficient mixing on scale-up: Poor mixing in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.Ensure efficient and uniform stirring. For larger vessels, consider using an overhead stirrer with an appropriately sized impeller.
Difficulty in Product Isolation and Purification Product solubility: The product may have altered solubility characteristics in the work-up solvents at a larger scale, leading to losses.Perform small-scale solubility tests to determine the optimal solvent system for extraction and recrystallization at the desired scale.
Emulsion formation during work-up: Scaling up can sometimes lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If the problem persists, filtration through a pad of celite may be necessary.
Exothermic Reaction and Poor Temperature Control (Scale-up Issue) Reduced surface-area-to-volume ratio: As the reaction scale increases, the ability to dissipate heat decreases, which can lead to a dangerous rise in temperature.Use a reactor with a jacket for efficient cooling. Add the Vilsmeier reagent to the indole solution slowly and monitor the internal temperature closely. For very large scales, consider using a continuous flow reactor which offers better temperature control.

Quantitative Data on Scale-Up (Illustrative Example)

Parameter Lab Scale (e.g., 10 g) Pilot Plant Scale (e.g., 1 kg) Key Considerations for Scale-Up
Reactant (1,5-dimethyl-1H-indole) 10 g1 kgEnsure consistent purity of the starting material batch.
Vilsmeier Reagent (POCl₃ in DMF) ~2-3 equivalents~2-3 equivalentsThe addition of the Vilsmeier reagent should be done at a controlled rate to manage the exotherm.
Reaction Temperature 0 °C to room temperature0 °C to room temperature (with careful monitoring)Efficient cooling is critical to maintain the desired temperature profile and prevent runaway reactions.
Reaction Time 2-4 hours3-6 hoursReaction time may need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale.
Stirring Magnetic stirrerOverhead mechanical stirrerVigorous and uniform agitation is crucial for good heat and mass transfer.
Work-up/Quenching Addition of reaction mixture to ice waterSlow addition of the reaction mixture to a well-stirred, cooled aqueous solution.The quenching process is highly exothermic and must be carefully controlled.
Yield (Isolated) 85-95%75-85%Yields often decrease slightly on scale-up due to handling losses and less ideal conditions.
Purity (before recrystallization) >95%90-95%Purity may be slightly lower before purification due to less ideal mixing and temperature control.

Experimental Protocol: Lab-Scale Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • 1,5-dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the cold Vilsmeier reagent suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack Vilsmeier-Haack Reaction Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 1,5-dimethyl-1H-indole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Intermediate

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impurities Found Vary_Temp_Time Vary Temperature and Reaction Time Optimize_Conditions->Vary_Temp_Time Sub-optimal Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Moisture->Inert_Atmosphere Moisture Suspected Anhydrous_Solvents Use Anhydrous Solvents Check_Moisture->Anhydrous_Solvents Moisture Suspected End Re-run Reaction Purify_Reagents->End Vary_Temp_Time->End Inert_Atmosphere->End Anhydrous_Solvents->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Mitigation of Tar Formation in Indole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating tar formation during the synthesis of indole aldehydes.

Troubleshooting Guides

Issue 1: Dark, Tarry Residue Formation During Vilsmeier-Haack Reaction

Question: My Vilsmeier-Haack reaction to synthesize indole-3-aldehyde is producing a significant amount of dark, tarry residue, leading to low yields and difficult purification. What are the likely causes and how can I resolve this?

Answer:

The formation of a dark, tarry residue is a common issue in the Vilsmeier-Haack formylation of indoles. This is often due to the polymerization of the indole nucleus under the acidic and exothermic reaction conditions. Key factors to control are temperature, reagent quality, and reaction time.

Troubleshooting Steps:

  • Strict Temperature Control: The reaction is exothermic, and excessive heat can promote polymerization.[1]

    • Recommendation: Maintain a low temperature (typically 0-10°C) during the formation of the Vilsmeier reagent (from POCl₃ and DMF) and during the addition of the indole substrate.[1] Use an ice-salt bath for efficient cooling.[2] A gradual and monitored warm-up may be necessary for less reactive indoles.[1]

  • Reagent Purity: Impurities in starting materials or solvents can catalyze side reactions leading to tar formation.

    • Recommendation: Use freshly distilled or high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[1] Ensure all glassware is thoroughly dried to prevent moisture contamination, which can decompose the Vilsmeier reagent.[1]

  • Controlled Addition of Reagents: The order and rate of reagent addition are crucial.

    • Recommendation: Add the phosphorus oxychloride (POCl₃) dropwise to the cooled DMF. Subsequently, add the indole solution to the pre-formed Vilsmeier reagent slowly, ensuring the temperature does not rise significantly.[2]

  • Reaction Monitoring: Prolonged reaction times can lead to product degradation and increased tar formation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid unnecessary exposure to the reaction conditions.

Logical Workflow for Troubleshooting Tar Formation:

G start Tar Formation Observed temp Check Temperature Control (0-10°C during additions?) start->temp reagents Verify Reagent Purity (Anhydrous DMF, fresh POCl3?) temp->reagents If temp is controlled addition Review Addition Procedure (Slow, controlled addition?) reagents->addition If reagents are pure monitoring Monitor Reaction Progress (TLC) (Avoid prolonged reaction time?) addition->monitoring If addition is correct purification Optimize Purification (Recrystallization, Chromatography) monitoring->purification If reaction time is optimal success Reduced Tar Formation Higher Yield & Purity purification->success

Caption: Troubleshooting workflow for tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for indole aldehyde synthesis, and which are most prone to tar formation?

A1: The most common methods for the formylation of indole to produce indole-3-aldehyde are the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

  • Vilsmeier-Haack Reaction: This is often the preferred method due to its potential for high yields (often around 97%) and the high purity of the product under optimized conditions.[3] However, it is also highly susceptible to tar formation if not properly controlled, due to the use of the strongly acidic Vilsmeier reagent.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base. While it can be effective for indoles, it is generally known for lower to moderate yields and can produce chlorinated byproducts.[4] The harsh basic conditions can also lead to side reactions and tar formation.

  • Duff Reaction: This reaction employs hexamethylenetetramine in an acidic medium. It is often considered to have milder conditions than the Reimer-Tiemann reaction, but typically results in low to moderate yields.[5][6]

Q2: How can I effectively purify indole-3-aldehyde from the tarry byproducts?

A2: Purification of crude indole-3-aldehyde can be achieved through several methods:

  • Recrystallization: This is often the most effective method for purifying the product from the Vilsmeier-Haack synthesis. Ethanol is a commonly used solvent for recrystallization.[2]

  • Column Chromatography: For more challenging purifications or to separate isomers, column chromatography using silica gel is a standard technique. A mixture of chloroform and methanol can be an effective eluent system.

  • Washing: A simple initial purification step involves washing the crude product with water to remove inorganic salts and some water-soluble impurities.[3]

Q3: Are there alternative, "greener" methods for indole aldehyde synthesis that minimize tar formation?

A3: Yes, research is ongoing to develop more environmentally friendly methods. One such approach involves an iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant. This method avoids the use of hazardous reagents like POCl₃ and strong acids or bases.[7]

Data Presentation

Table 1: Comparison of Common Indole Formylation Methods

ReactionReagentsTypical ConditionsYield (%)Tar Formation PotentialKey Considerations
Vilsmeier-Haack POCl₃, DMF0-35°C, then heat~97%[2]High (if not controlled)Exothermic, requires strict temperature control and anhydrous conditions.
Reimer-Tiemann CHCl₃, NaOH70-80°C30-50%[8]Moderate to HighUse of hazardous chloroform, potential for chlorinated byproducts.
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA)85-120°C20-80%[5]ModerateGenerally milder than Reimer-Tiemann, but yields can be variable.[5]
Iron-Catalyzed FeCl₃, Formaldehyde, aq. NH₃, Air130°C in DMFup to 93%[7]Low"Greener" alternative, avoids hazardous reagents.[7]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of Indole-3-Aldehyde

This protocol is adapted from a procedure known for its high yield and product purity.[2]

Materials:

  • Indole (0.85 mole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (0.94 mole)

  • Crushed Ice

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool DMF in an ice-salt bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10°C.

  • Indole Addition: To the freshly prepared Vilsmeier reagent, add a solution of indole in DMF dropwise over approximately 1 hour, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, raise the temperature of the mixture to 35°C and stir vigorously for 1 hour. The mixture should become an opaque, yellow paste.

  • Quenching: Carefully add crushed ice to the reaction paste with stirring. This should result in a clear, cherry-red solution.

  • Hydrolysis and Precipitation: Transfer the solution to a larger flask containing more crushed ice. Slowly add a concentrated solution of NaOH with vigorous stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with water to remove inorganic salts. The product can be further purified by recrystallization from ethanol.[2]

Experimental Workflow Diagram:

G reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF at 0-10°C) indole_add Indole Addition (Indole in DMF, <10°C) reagent_prep->indole_add reaction Reaction (Stir at 35°C, 1 hr) indole_add->reaction quench Quenching (Addition of crushed ice) reaction->quench hydrolysis Hydrolysis & Precipitation (Addition of NaOH solution) quench->hydrolysis isolation Isolation & Purification (Filtration, Washing, Recrystallization) hydrolysis->isolation product Indole-3-Aldehyde isolation->product

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 2: Reimer-Tiemann Formylation of Indole

This is a general procedure for the Reimer-Tiemann reaction.

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (for work-up)

Procedure:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a stirrer, dissolve indole in ethanol.

  • Base Addition: Add a solution of sodium hydroxide in water to the flask with stirring.

  • Chloroform Addition: Heat the mixture to 70-80°C and add chloroform dropwise at a rate that maintains gentle reflux.

  • Reaction: Continue stirring for 1-2 hours after the chloroform addition is complete.

  • Work-up: After cooling, acidify the reaction mixture with hydrochloric acid. The product can then be extracted with an organic solvent (e.g., diethyl ether) and purified by column chromatography or recrystallization.

Reaction Mechanism Overview:

G start Indole phenoxide Indolide Anion (Deprotonation by NaOH) start->phenoxide addition Electrophilic Addition of :CCl2 phenoxide->addition carbene Dichlorocarbene (:CCl2) (from CHCl3 + NaOH) carbene->addition intermediate Dichloromethyl Intermediate addition->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Indole-3-Aldehyde hydrolysis->product

Caption: Reimer-Tiemann reaction mechanism.

References

Overcoming poor regioselectivity in the functionalization of dimethylindoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in the functionalization of dimethylindoles.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indole derivatives the most common site for electrophilic substitution?

A1: The C3 position is electronically the most nucleophilic site on the indole ring. Electrophilic attack at C3 proceeds through a more stable cationic intermediate (a Wheland intermediate or σ-complex) where the positive charge is effectively delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1] In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is lost in some resonance structures.[1] This inherent electronic preference often results in C3 being the kinetically favored product.[2]

Q2: What is the difference between kinetic and thermodynamic control in indole functionalization?

A2: Kinetic and thermodynamic control determine the final product composition when competing reaction pathways exist.[3]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning the reaction pathway has the lowest activation energy.[4][5] It is typically achieved under milder conditions, such as lower temperatures and shorter reaction times, where the reactions are often irreversible.[6] For many indole reactions, C3 functionalization is the kinetic product.[2][7]

  • Thermodynamic Control: This favors the most stable product. It is achieved under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow the initial products to revert to intermediates and equilibrate to form the most thermodynamically stable compound.[3][4] A C2-substituted product might be the thermodynamic product even if it forms more slowly.[7]

Q3: What is a "directing group" and how does it influence regioselectivity?

A3: A directing group (DG) is a functional group installed on the indole scaffold (typically at the N1 or C3 position) that controls the position of a subsequent functionalization.[8] It works by coordinating to a metal catalyst, forming a metallacycle intermediate that brings the catalyst into close proximity with a specific C-H bond, thereby facilitating its activation over other, more electronically favored C-H bonds.[9][10] This chelation-assisted strategy is a cornerstone for achieving functionalization at otherwise inaccessible positions like C2, C4, C5, C6, and C7.[11][12]

Troubleshooting Guide 1: Pyrrole Ring Functionalization (C2 vs. C3)

This section addresses issues when trying to selectively functionalize the C2 or C3 position of a dimethylindole.

Problem: My reaction is non-selective and yields a mixture of C2 and C3-functionalized products.

Solution: Achieving high selectivity between the C2 and C3 positions requires overcoming the indole's intrinsic reactivity. Several strategies can be employed depending on the desired outcome.

Strategy 1: Favoring C2-Functionalization using Directing Groups

Attaching a directing group to the indole nitrogen (N1) is a powerful method to steer functionalization to the C2 position. The directing group chelates to the metal catalyst, favoring C-H activation at the adjacent C2 site.

  • dot

    C2_Functionalization_Workflow start Goal: C2 Functionalization dg_choice Select N1 Directing Group (DG) start->dg_choice Strategy reaction Perform Metal-Catalyzed C-H Activation dg_choice->reaction e.g., N-(2-pyridyl)sulfonyl product Selective C2-Functionalized Product reaction->product dg_removal Remove DG (if necessary) product->dg_removal final_product Final C2-Functionalized Indole dg_removal->final_product

    Caption: Workflow for achieving C2-functionalization using a directing group strategy.

Table 1: Comparison of Conditions for C2 vs. C3 Arylation

Desired Position Method Catalyst System Key Additives/Conditions Typical Selectivity Reference(s)
C3 N-Acyl Protection Pd(TFA)₂ Cu(OAc)₂ High for C3 [13]
C2 N-Acyl Protection Pd(OAc)₂ AgOAc (oxidant) Inversion of selectivity to C2 [13]
C2 N-(2-pyridyl)sulfonyl DG PdCl₂(MeCN)₂ Cu(OAc)₂ (oxidant), DMA (solvent) High for C2 [13]
C2 N-Phenylsulfonyl DG Pd(OTs)₂ 4,5-Diazafluoren-9-one (ligand) >10:1 for C2 [14]

| C3 | N-Phenylsulfonyl DG | Pd(OTs)₂ | "Ligand-free" | >10:1 for C3 |[14] |

Strategy 2: Blocking the C3 Position

If the C3 position of the dimethylindole is already substituted (e.g., with a removable blocking group or as part of the desired final structure), electrophilic attack or directed C-H activation will be sterically and electronically guided to the C2 position.[1]

Experimental Protocol: C2-Alkenylation of N-(2-pyridyl)sulfonyl Indole

This protocol provides a method for the selective functionalization at the C2 position.

Objective: To perform a regioselective Heck-type reaction at the C2 position of an indole derivative.[13]

Materials:

  • N-(2-pyridyl)sulfonyl-protected dimethylindole (1 equiv)

  • Alkene (e.g., ethyl acrylate, 1.5-2 equiv)

  • PdCl₂(MeCN)₂ (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a sealed reaction vessel, add the N-(2-pyridyl)sulfonyl-protected dimethylindole, PdCl₂(MeCN)₂, and Cu(OAc)₂.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMA via syringe, followed by the alkene.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove metal residues, washing with additional solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • The N-(2-pyridyl)sulfonyl directing group can be removed under appropriate conditions if desired.

Troubleshooting Guide 2: Benzene Ring Functionalization (C4-C7)

Problem: I need to functionalize the benzene ring of my dimethylindole, but all reactions occur on the pyrrole ring (C2/C3).

Solution: Functionalizing the benzene core (positions C4, C5, C6, and C7) is significantly more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole moiety.[12][15] Success almost exclusively relies on chelation-assisted, transition-metal-catalyzed C-H activation.[12]

  • dot

    DG_Mechanism sub Indole-DG (Substrate) coord Coordination Complex sub->coord Coordination cat M(II) Catalyst (e.g., Pd(OAc)2) cat->coord cmd Concerted Metalation- Deprotonation (CMD) coord->cmd meta Metallacycle Intermediate cmd->meta C-H Activation oxadd Oxidative Addition (e.g., with Ar-I) meta->oxadd reduct Reductive Elimination oxadd->reduct prod Functionalized Product reduct->prod cat_regen Catalyst Regeneration (Oxidant) reduct->cat_regen M(0) cat_regen->cat M(II)

    Caption: Generalized mechanism for directing group-assisted C-H functionalization.

Strategy: Judicious Choice of Directing Group

The choice of directing group is critical and depends on the target position. A single directing group can often provide access to multiple positions by changing the catalyst or reaction conditions.

Table 2: Directing Groups for Regioselective C4-C7 Functionalization of Indoles

Target Position Directing Group (Position) Catalyst / Reagents Typical Functionalization Yield Range Reference(s)
C4 Pivaloyl (C3) Pd(PPh₃)₂Cl₂, Ag₂O, DBU Arylation 58-83% [11]
C4 Formyl (C3) Pd(II) catalyst system Arylation Good [7]
C4 Glycine (transient) Pd(OAc)₂, AgTFA Arylation 45-92% [11]
C5 Pivaloyl (C3) CuTc, dtpby Arylation Good [11]
C7 N-P(O)tBu₂ (N1) Pd(OAc)₂, Cu(OTf)₂ Arylation up to 79% [11]

| C7 | N-Pivaloyl (N1) | [RhCp*Cl₂]₂ / AgSbF₆ | Alkenylation | Good to Excellent |[16] |

Experimental Protocol: C4-Arylation of C3-Pivaloyl Indole

This protocol outlines a method for the selective C4-arylation of an indole derivative using a removable directing group at the C3 position.[11]

Objective: To achieve regioselective C-H arylation at the C4 position of the indole benzene ring.

Materials:

  • 3-Pivaloyl-dimethylindole (1 equiv)

  • Aryl iodide (Ar-I, 1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (5-10 mol%)

  • Silver(I) oxide (Ag₂O, 2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In an oven-dried Schlenk tube, combine the 3-pivaloyl-dimethylindole, aryl iodide, Pd(PPh₃)₂Cl₂, and Ag₂O.

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent, followed by DBU, via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane or ethyl acetate.

  • Filter through a plug of silica gel or celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C4-arylated product.

  • The pivaloyl group can be subsequently removed using a strong base like LDA at elevated temperatures if the free C3 position is desired.[17]

References

Best practices for handling and disposing of reagents used in indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of hazardous reagents commonly used in indole synthesis. Researchers, scientists, and drug development professionals should consult this resource to ensure laboratory safety and proper experimental execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reagents used in Fischer indole synthesis?

A1: The Fischer indole synthesis often involves hazardous materials such as phenylhydrazine and strong acids (e.g., sulfuric acid, polyphosphoric acid). Phenylhydrazine is toxic, a potential carcinogen, and can be absorbed through the skin.[1][2][3][4] Strong acids are corrosive and can cause severe burns upon contact.[5] Additionally, the reaction can be exothermic, requiring careful temperature control.

Q2: How should I properly store sodium borohydride?

A2: Sodium borohydride (NaBH₄) is water-reactive and will release flammable hydrogen gas upon contact with moisture.[6][7][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing materials.[6][7][9] For long-term storage, a desiccator or a dry box under an inert atmosphere is recommended.[7][10]

Q3: What personal protective equipment (PPE) is necessary when working with indole synthesis reagents?

A3: Appropriate PPE is crucial for safety. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[7][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[7]

  • Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required.[7]

  • Respiratory Protection: When handling dusty powders or volatile reagents, work should be conducted in a chemical fume hood.[8]

Q4: Can I dispose of small amounts of indole down the drain?

A4: No, under no circumstances should indole or its derivatives be disposed of down the drain.[11] Indole is harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life.[12] All indole-containing waste must be collected as hazardous chemical waste.[11]

Troubleshooting Guides

Quenching Reactive Reagents

Problem: My reaction involving a reactive hydride (e.g., sodium borohydride) is complete, and I need to safely quench the excess reagent.

Solution:

  • Cool the Reaction: Place the reaction flask in an ice-water bath to control the exothermicity of the quenching process.[8][13]

  • Slow Addition of Quenching Agent: Slowly and cautiously add a protic solvent. For less reactive hydrides like sodium borohydride, isopropanol or ethanol are good initial choices, followed by the careful addition of water.[14] For more reactive hydrides, a less reactive alcohol should be used first.

  • Gas Evolution: Be aware that quenching hydrides will evolve hydrogen gas.[6][14] Ensure adequate ventilation and the absence of ignition sources.

  • Neutralization: After the initial quench, the solution can be further neutralized. For acidic workups, slowly add a dilute acid. For basic workups, a saturated aqueous solution of ammonium chloride can be used.[5]

Problem: I have leftover strong acid from my reaction and need to neutralize it for disposal.

Solution:

  • Dilution: If concentrated, the acid should first be slowly added to a large amount of ice-cold water with stirring. Never add water to a concentrated acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or potassium carbonate solution, to the diluted acid.[5] Be cautious as this will evolve carbon dioxide gas. Monitor the pH until it is neutral.

Quantitative Data on Common Reagents

ReagentFormulaCAS NumberPrimary HazardsLD50 (Oral, Rat)Disposal Considerations
PhenylhydrazineC₆H₈N₂100-63-0Toxic, Probable Carcinogen, Skin Absorption188 mg/kg[3]Collect as hazardous waste.[2]
Sodium BorohydrideNaBH₄16940-66-2Water-Reactive, Flammable Solid, Corrosive160 mg/kgQuench carefully before disposal.[7]
IndoleC₈H₇N120-72-9Harmful if Swallowed, Toxic in Contact with Skin, Eye Irritant1000 mg/kgCollect as hazardous waste; very toxic to aquatic life.[12]
Sulfuric AcidH₂SO₄7664-93-9Severe Skin and Eye Burns, Corrosive2140 mg/kgNeutralize before disposal.
Diethyl OxalateC₆H₁₀O₄95-92-1Eye and Skin Irritant400 mg/kgCollect as organic waste.

Experimental Protocols

Protocol 1: Safe Quenching and Disposal of Excess Sodium Borohydride

Objective: To safely neutralize excess sodium borohydride in a reaction mixture for proper disposal.

Methodology:

  • Ensure proper PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cool the reaction vessel to 0 °C using an ice-water bath. This will help to control the exothermic nature of the quench.[8]

  • Under constant stirring, slowly add isopropanol dropwise to the reaction mixture.[14] Be mindful of the rate of hydrogen gas evolution.

  • Once the initial vigorous reaction has subsided, continue to add isopropanol until no more gas evolution is observed.

  • After the isopropanol quench, slowly and carefully add water dropwise to ensure all residual sodium borohydride is destroyed.

  • The resulting solution can then be neutralized by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • The neutralized aqueous solution should be disposed of in the appropriate aqueous hazardous waste container.

Protocol 2: Disposal of Phenylhydrazine Waste

Objective: To safely collect and dispose of waste containing phenylhydrazine.

Methodology:

  • All operations involving phenylhydrazine should be conducted in a certified chemical fume hood.

  • Segregate all waste streams containing phenylhydrazine. This includes reaction residues, contaminated solvents, and any contaminated materials such as gloves or filter paper.

  • Liquid waste containing phenylhydrazine should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[2]

  • Solid waste, such as contaminated filter paper or silica gel, should be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • In case of a spill, evacuate the area and remove all ignition sources.[1][2] Absorb the spill with an inert material like vermiculite or sand, and collect it in a sealed container for hazardous waste disposal.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.[1][2]

Visual Guides

ReagentHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Identify Reagent Hazards ppe Select Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood measure Measure Reagent fume_hood->measure reaction Add to Reaction measure->reaction quench Quench Excess Reagent reaction->quench neutralize Neutralize Waste quench->neutralize waste Collect in Labeled Hazardous Waste Container neutralize->waste ehs EHS Pickup waste->ehs

Caption: General workflow for safe reagent handling and disposal.

TroubleshootingQuench start Is the reaction exothermic? cool Cool reaction in an ice bath start->cool Yes slow_add Add quenching agent slowly start->slow_add No cool->slow_add gas Is gas evolving? slow_add->gas ventilate Ensure adequate ventilation gas->ventilate Yes continue_add Continue slow addition gas->continue_add No ventilate->continue_add complete Quench complete continue_add->complete

Caption: Troubleshooting logic for quenching reactions.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 1,5-dimethyl-1H-indole-2-carbaldehyde and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for indole derivatives is outlined below.

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For a typical sample, 16 to 64 scans are accumulated to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a frequency of 100 or 125 MHz. A spectral width of 240 ppm is commonly used. To enhance the signal of quaternary carbons and improve the signal-to-noise ratio, between 1024 and 4096 scans are typically accumulated with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum.

¹H and ¹³C NMR Data of Indole-2-carbaldehyde and Derivatives

The following tables summarize the reported ¹H and ¹³C NMR spectral data for indole-2-carbaldehyde and related compounds, which serve as a basis for the predicted spectrum of 1,5-dimethyl-1H-indole-2-carbaldehyde.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

CompoundCHO (s)H-3 (s)H-4 (d)H-5 (m)H-6 (t)H-7 (d)N-CH₃ (s)C-CH₃ (s)
Indole-2-carbaldehyde [1]9.887.307.487.207.417.77--
1-Methyl-1H-indole-3-carbaldehyde [2]10.017.698.357.33-7.507.33-7.507.33-7.503.90-
1,2-Dimethyl-1H-indole-3-carbaldehyde [3]10.11-8.267.27-7.287.27-7.287.27-7.283.652.62

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

CompoundC=OC-2C-3C-3aC-4C-5C-6C-7C-7aN-CH₃C-CH₃
Indole-2-carbaldehyde [1]182.89138.80115.60128.25122.20124.37-113.28136.87--
1-Methyl-1H-indole-3-carbaldehyde [2]184.43125.29118.09124.04122.94122.04-109.87137.9033.69-

Predicted ¹H and ¹³C NMR Spectra of this compound

Based on the data from the parent compound and the known effects of methyl substitution on the indole ring, the following spectral characteristics are predicted for this compound.

Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.0 ppm.

  • H-3: A singlet is predicted to appear in the range of δ 7.2-7.4 ppm.

  • H-4: A doublet is anticipated around δ 7.3-7.5 ppm.

  • H-6: A doublet of doublets is expected near δ 7.1-7.3 ppm.

  • H-7: A doublet should appear around δ 7.6-7.8 ppm.

  • N-CH₃: A sharp singlet is predicted in the region of δ 3.8-4.0 ppm.

  • C5-CH₃: A singlet is expected around δ 2.4-2.6 ppm.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The signal for the aldehyde carbonyl is expected around δ 182-184 ppm.

  • C-2 and C-7a: These quaternary carbons are likely to appear in the δ 137-140 ppm region.

  • C-3a and C-5: The signals for these carbons are predicted to be in the δ 128-132 ppm range. The C-5 signal will be a quaternary carbon due to the methyl substitution.

  • C-4, C-6, and C-7: These aromatic methine carbons are expected to resonate between δ 110-125 ppm.

  • C-3: This carbon is predicted to have a chemical shift in the range of δ 114-116 ppm.

  • N-CH₃: The N-methyl carbon signal is expected around δ 31-34 ppm.

  • C5-CH₃: The C5-methyl carbon should appear in the δ 20-22 ppm region.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention for the indole ring system.

Caption: Structure of this compound.

Concluding Remarks

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of this compound based on a comparative analysis of structurally related indole derivatives. The predicted chemical shifts and coupling patterns serve as a useful reference for the identification and characterization of this compound in synthetic and natural product research. Experimental verification of these predictions is encouraged to establish a definitive spectral assignment.

References

Comparative study of the reactivity of indole-2-carbaldehyde versus indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential chemical reactivity of indole-2-carbaldehyde and indole-3-carbaldehyde, supported by experimental data and detailed protocols.

The positional isomerism of the formyl group on the indole ring significantly influences the chemical reactivity of indolecarbaldehydes. This guide provides an in-depth comparison of the reactivity of indole-2-carbaldehyde and indole-3-carbaldehyde, two key building blocks in organic synthesis and medicinal chemistry. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel indole-based therapeutic agents.

Executive Summary

Indole-3-carbaldehyde is generally more reactive towards nucleophiles and more susceptible to electrophilic substitution on the indole ring compared to indole-2-carbaldehyde. This difference in reactivity can be attributed to the electronic properties of the indole nucleus and the position of the electron-withdrawing formyl group. The C3 position of indole is inherently more electron-rich and thus more reactive towards electrophiles. Placing the formyl group at this position enhances its electrophilicity and influences the reactivity of the C2 position. Conversely, the formyl group at the C2 position deactivates the pyrrole ring to a lesser extent, leading to a different reactivity pattern.

Data Presentation: Comparative Reactivity

The following tables summarize the key differences in reactivity between indole-2-carbaldehyde and indole-3-carbaldehyde in several common organic reactions, with supporting data on reaction yields.

Reaction TypeIndole-2-carbaldehydeIndole-3-carbaldehydeReactivity Comparison
Henry Reaction Reacts with nitromethane to form 2-(2-nitrovinyl)indoles in yields of 70-75% .[1]Condenses with nitromethane to give 3-(2-nitrovinyl)indole.[2]Both isomers undergo the Henry reaction, but the C3-isomer's product is a key intermediate for tryptamine synthesis.[3]
Knoevenagel Condensation Undergoes condensation with active methylene compounds.Readily undergoes Knoevenagel condensation with various active methylene compounds to yield the corresponding condensation products.[4]Indole-3-carbaldehyde is more commonly employed in Knoevenagel condensations due to the higher reactivity of the C3-aldehyde.[5][6]
Reduction to Alcohol Can be reduced to indole-2-methanol.Can be reduced to indole-3-carbinol using sodium borohydride in an alcoholic medium.[4]Both aldehydes can be reduced to their corresponding alcohols.[7]
Oxidation to Carboxylic Acid Can be oxidized to indole-2-carboxylic acid.Is easily oxidized to indole-3-carboxylic acid.[2]Both isomers are susceptible to oxidation.
Wittig Reaction Can undergo Wittig reaction.Undergoes Wittig reaction with phosphorus ylides to form vinylindoles.The reactivity in Wittig reactions is influenced by the choice of base and reaction conditions.[8]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Henry Reaction (Nitromethane Condensation)

Objective: To compare the reactivity of indole-2-carbaldehyde and indole-3-carbaldehyde in a Henry reaction with nitromethane.

Procedure for Indole-2-carbaldehyde:

  • A mixture of indole-2-carbaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and recrystallized from ethanol to afford 2-(2-nitrovinyl)indole.[1]

Procedure for Indole-3-carbaldehyde:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in nitromethane (10 eq), add ammonium acetate (1.0 eq).

  • Heat the mixture at 100°C for 30 minutes.

  • Cool the reaction mixture and add 2-propanol.

  • The precipitated product is filtered, washed with 2-propanol, and dried to give 3-(2-nitrovinyl)indole.

Knoevenagel Condensation with Malononitrile

Objective: To compare the reactivity of the two isomers in a Knoevenagel condensation.

Procedure:

  • A mixture of the respective indole carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.[5]

Reduction with Sodium Borohydride

Objective: To compare the reducibility of the aldehyde functional group in both isomers.

Procedure:

  • To a solution of the respective indole carbaldehyde (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0°C.[7]

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the corresponding indole methanol. For indole-3-carbaldehyde, glycols can be added to the alcoholic medium to accelerate the reduction.[4]

Oxidation with Potassium Permanganate

Objective: To compare the susceptibility of the aldehyde group to oxidation.

Procedure:

  • A solution of potassium permanganate (2.0 eq) in water is added dropwise to a suspension of the respective indole carbaldehyde (1.0 eq) in acetone at 0°C.

  • The mixture is stirred at room temperature until the purple color disappears.

  • The manganese dioxide is filtered off, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Visualization of Reactivity Differences

The following diagrams illustrate the key reactivity differences and reaction pathways.

G Comparative Reactivity Overview I2C Indole-2-carbaldehyde Henry Henry Reaction (R-NO2) I2C->Henry 70-75% yield Knoevenagel Knoevenagel Condensation (Active Methylene) I2C->Knoevenagel Reduction Reduction (NaBH4) I2C->Reduction Oxidation Oxidation (KMnO4) I2C->Oxidation Wittig Wittig Reaction (Phosphorus Ylide) I2C->Wittig I3C Indole-3-carbaldehyde I3C->Henry Good yield I3C->Knoevenagel High reactivity I3C->Reduction Good yield I3C->Oxidation Easily oxidized I3C->Wittig

Caption: Overview of the comparative reactivity of indole-2- and -3-carbaldehyde.

G General Nucleophilic Addition Mechanism cluster_0 Reactivity Note Aldehyde Indole-n-carbaldehyde (n=2 or 3) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation Reactivity Indole-3-carbaldehyde is generally more electrophilic and thus more reactive towards nucleophiles.

Caption: General mechanism for nucleophilic addition to indolecarbaldehydes.

G Experimental Workflow for Comparative Study Start Start: Indole-2-carbaldehyde & Indole-3-carbaldehyde Reaction Perform Parallel Reactions (Henry, Knoevenagel, Reduction, etc.) under identical conditions Start->Reaction TLC Monitor Reaction Progress (TLC) Reaction->TLC Workup Reaction Workup & Product Isolation TLC->Workup Reaction Complete Analysis Product Characterization (NMR, IR, MS) & Yield Calculation Workup->Analysis Comparison Compare Yields and Reaction Times Analysis->Comparison

Caption: Workflow for a comparative reactivity study.

Conclusion

The position of the formyl group on the indole ring has a profound effect on the reactivity of indolecarbaldehydes. Indole-3-carbaldehyde exhibits greater reactivity in many common aldehyde reactions due to the electronic nature of the indole nucleus. This comparative guide provides a valuable resource for chemists to better predict and control the outcomes of their reactions involving these important synthetic intermediates. The provided experimental protocols offer a starting point for further investigation into the nuanced reactivity of these versatile molecules.

References

Comparative Analysis of HPLC and Mass Spectrometry Methods for Purity Assessment of 1,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the purity assessment of 1,5-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, with regulatory bodies requiring stringent control of impurities.[2][3] This document outlines and compares a standard HPLC-UV method, a high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method, and a highly sensitive and specific UHPLC-Mass Spectrometry (UHPLC-MS) method.

The comparison includes detailed experimental protocols, a quantitative data summary, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Quantitative Method Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the purity assessment of this compound.

ParameterHPLC-UV MethodUHPLC-UV MethodUHPLC-MS Method
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation using smaller particle size columns for higher resolution and speed, with UV detection.Chromatographic separation coupled with mass analysis for identification based on mass-to-charge ratio.[2]
Typical Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, <2 µmC18, 2.1 x 50 mm, <2 µm
Analysis Time 15-20 minutes3-5 minutes3-5 minutes
Resolution GoodExcellentExcellent
Limit of Detection (LOD) ~0.01%~0.005%<0.001%
Limit of Quantification (LOQ) ~0.03%~0.015%<0.003%
Specificity Moderate (based on retention time and UV spectrum)Moderate to High (improved separation)Very High (based on retention time and mass-to-charge ratio)[2]
Solvent Consumption HighLowLow
Instrumentation Cost Low to ModerateModerateHigh
Primary Application Routine quality control, purity assay.High-throughput screening, complex impurity profiling.[2]Impurity identification, structural elucidation, trace analysis.[4]

Experimental Protocols

Method 1: HPLC-UV Purity Assessment

This method is a standard approach for routine quality control and quantification of the main component and known impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Method 2: UHPLC-UV Purity Assessment

This method offers higher resolution and faster analysis times, making it suitable for detecting closely eluting impurities.[2]

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3 min: 30% to 95% B

    • 3-3.5 min: 95% B

    • 3.6-4.5 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210-400 nm (DAD).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Method 3: UHPLC-MS Purity Assessment and Impurity Identification

This method provides the highest sensitivity and specificity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Chromatographic Conditions: Same as the UHPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-1000.

    • Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of detected impurities.

  • Sample Preparation: Prepare the sample as described for the UHPLC-UV method. A lower concentration (e.g., 0.01 mg/mL) may be sufficient due to the high sensitivity of the mass spectrometer.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UHPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV/DAD Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC/UHPLC-UV purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve and Dilute A->B C Inject Sample B->C D UHPLC Separation C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (Q-TOF/Orbitrap) E->F G Total Ion Chromatogram (TIC) F->G H Extract Ion Chromatograms (EIC) G->H I Identify Impurities (m/z) H->I J Structural Elucidation (MS/MS) I->J

Caption: Workflow for UHPLC-MS impurity identification.

References

A Comparative Guide to the Biological Activity Screening of Novel Derivatives of 1,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for derivatives synthesized directly from 1,5-dimethyl-1H-indole-2-carbaldehyde is not publicly available. This guide provides a framework for the biological screening of such novel compounds, drawing comparisons with structurally related indole-2-carbaldehyde derivatives and outlining detailed experimental protocols for their evaluation.

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The starting material, this compound, serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.[1] This guide outlines a systematic approach to screening new derivatives, such as Schiff bases and thiosemicarbazones, for their potential antimicrobial and anticancer properties.

Comparative Anticancer Activity

While specific data for this compound derivatives are unavailable, other indole-2-carbaldehyde derivatives have shown promising anticancer activity. For instance, various Schiff bases of indole-2-carbaldehyde have been synthesized and tested for their cytotoxic effects on different cancer cell lines.[2][3] The data below, from analogous compounds, illustrates how the antiproliferative activity of new derivatives can be presented.

Table 1: Comparative in vitro Anticancer Activity of Indole-2-Carboxamide Derivatives against Various Cancer Cell Lines

Compound ID Modification Cell Line Assay Type IC50 (nM)[4]
Va Indole-2-carboxamide A549 (Lung) GI50 71 ± 06
Ve Indole-2-carboxamide HT-29 (Colon) GI50 80 ± 09
Vf Indole-2-carboxamide MCF-7 (Breast) GI50 77 ± 08
Vg Indole-2-carboxamide Panc-1 (Pancreatic) GI50 86 ± 11

| Erlotinib (Ref.) | N/A | A549 (Lung) | GI50 | 33 |

IC50/GI50: The half-maximal inhibitory/growth inhibitory concentration.

Comparative Antimicrobial Activity

Indole derivatives, particularly thiosemicarbazones, are known for their antimicrobial properties.[5] They can be effective against a range of bacterial and fungal pathogens. The following table provides an example of how the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives can be tabulated and compared against standard antimicrobial agents.

Table 2: Comparative in vitro Antimicrobial Activity of Indole-based Thiosemicarbazone Derivatives

Compound ID Modification S. aureus (MIC in µg/mL) E. coli (MIC in µg/mL) C. albicans (MIC in µg/mL)
Hypothetical Derivative 1 Schiff Base Data to be determined Data to be determined Data to be determined
Hypothetical Derivative 2 Thiosemicarbazone Data to be determined Data to be determined Data to be determined
Ciprofloxacin (Ref.) N/A 0.5 - 2.0 0.015 - 1.0 N/A

| Fluconazole (Ref.) | N/A | N/A | N/A | 0.25 - 16 |

MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key biological assays.

Synthesis of Schiff Base and Thiosemicarbazone Derivatives

Derivatives can be synthesized through condensation reactions of this compound with various primary amines (for Schiff bases) or thiosemicarbazide (for thiosemicarbazones).[6][7]

  • General Procedure for Schiff Base Synthesis: To a solution of this compound (1 mmol) in ethanol (20 mL), add the respective primary amine (1 mmol). Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the reaction mixture, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to obtain the pure Schiff base.[6]

  • General Procedure for Thiosemicarbazone Synthesis: Dissolve this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (25 mL). Add a catalytic amount of acetic acid (5 drops). Reflux the mixture for 3-4 hours. The resulting solid is filtered, washed with ethanol, and dried to yield the thiosemicarbazone derivative.[7]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental and Cellular Pathways

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Activity Screening synthesis This compound + Amines / Thiosemicarbazides derivatives Schiff Bases & Thiosemicarbazones synthesis->derivatives Condensation Reaction anticancer Anticancer Screening (e.g., MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) derivatives->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis

Caption: Workflow for synthesis and biological screening.

anticancer_pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation indole_derivative Indole Derivative indole_derivative->raf Inhibition indole_derivative->mek Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.[8][12][13]

antimicrobial_pathway cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis precursors Cytoplasmic Precursors translocation Membrane Translocation precursors->translocation polymerization Peptidoglycan Polymerization translocation->polymerization ribosome 70S Ribosome translation mRNA Translation ribosome->translation protein Functional Proteins translation->protein indole_derivative Indole Derivative indole_derivative->polymerization Inhibition indole_derivative->translation Inhibition

References

Spectroscopic comparison between 1,5-dimethyl and other isomers of methyl-indole-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1,5-dimethyl-indole-3-carbaldehyde with its structural isomers reveals distinct electronic and structural differences crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The substitution pattern of methyl groups on the indole ring system significantly influences the electronic environment and, consequently, the spectroscopic properties of methyl-indole-carbaldehyde isomers. These subtle differences, often just a shift in a spectral peak, are critical for scientists in confirming the identity and purity of their synthesized compounds. This guide presents a side-by-side comparison of the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other representative isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other selected isomers. Variations in the position of the methyl groups lead to predictable changes in the spectral data, aiding in their differentiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

IsomerSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,2-Dimethyl-1H-indole-3-carbaldehyde CDCl₃10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)[1]Not available
1-Methyl-1H-indole-3-carbaldehyde Not specifiedNot availableNot available
5-Methyl-1H-indole-3-carbaldehyde Not specifiedNot availableNot available
7-Methyl-1H-indole-3-carbaldehyde Not specifiedNot availableNot available
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch of the aldehyde group is a particularly strong and characteristic absorption.

Table 2: Infrared (IR) Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

IsomerSample PhaseKey IR Absorptions (cm⁻¹)
1-Methyl-1H-indole-3-carbaldehyde ATR-NeatNot specified
Indole-3-carboxaldehyde (parent compound) Not specifiedAldehydic C=O peak typically in the range of 1644-1667 cm⁻¹[2]
7-Methyl-1H-indole-3-carbaldehyde Solid (Split Mull)Not available
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.

Table 3: UV-Vis Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

IsomerSolventλmax (nm)
Indole-3-carbaldehyde (parent compound) Not specified~296[3]
Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Table 4: Mass Spectrometry Data for Methyl-Indole-Carbaldehyde Isomers

IsomerIonization MethodMolecular Ion (M⁺) (m/z)
1-Methyl-1H-indole-3-carbaldehyde Not specified159.18 (calculated)[4]
5-Methyl-1H-indole-3-carbaldehyde Not specified159.18 (calculated)[5]
7-Methyl-1H-indole-3-carbaldehyde Not specified159.1846 (calculated)[6]

The molecular weight for 1,5-dimethyl-indole-3-carbaldehyde would be approximately 173.21 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methyl-indole-carbaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Data Acquisition: Record the spectrum over a range of approximately 200-800 nm, using the pure solvent as a blank.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Sample Preparation: Introduce a dilute solution of the sample directly into the ion source or via a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring calibration for accurate mass measurement.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of methyl-indole-carbaldehyde isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Synthesis Synthesize Isomers Purification Purify via Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Analyze each isomer IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spec Purification->MS DataTable Compile Data in Tables NMR->DataTable IR->DataTable UV_Vis->DataTable MS->DataTable Characterization Characterize Isomers DataTable->Characterization

Caption: Workflow for Spectroscopic Comparison.

References

X-ray crystallographic analysis of 1,5-dimethyl-1H-indole-2-carbaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Dimethyl-1H-indole-2-carbaldehyde Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides definitive insights into the solid-state conformation and packing of crystalline compounds. This guide offers a comparative analysis of the X-ray crystallographic data of derivatives of this compound, a key scaffold in medicinal chemistry.

While the crystal structure of this compound itself is not publicly available, this guide presents a detailed comparison with its constitutional isomer, 5-methyl-1H-indole-3-carbaldehyde, and a closely related derivative, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. This comparative approach provides valuable insights into the structural nuances influenced by substituent placement and nature.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two indole carbaldehyde derivatives, offering a quantitative comparison of their solid-state structures.

Parameter5-Methyl-1H-indole-3-carbaldehyde[1]1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Chemical Formula C₁₀H₉NOC₁₅H₁₁NO₃S
Molecular Weight 159.18 g/mol 285.31 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 16.9456(19)10.1333(4)
b (Å) 5.7029(6)10.5933(4)
c (Å) 8.6333(9)12.4259(5)
α (°) 9090
β (°) 9099.151(2)
γ (°) 9090
Volume (ų) 834.31(15)1318.15(9)
Z 44
Calculated Density (g/cm³) 1.2671.436
Radiation Type Mo KαMo Kα
Temperature (K) 296150
Final R indices (I > 2σ(I)) R1 = 0.038, wR2 = 0.107R1 = 0.035, wR2 = 0.089

Experimental Protocols

A generalized experimental protocol for the X-ray crystallographic analysis of indole-2-carbaldehyde derivatives is outlined below, based on the methodologies reported in the compared studies.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound. Common solvents for crystallization include ethanol, ethyl acetate, or mixtures of solvents. The commercially available compound is dissolved in a minimum amount of the appropriate solvent, and the solution is allowed to stand undisturbed at room temperature for several days to weeks, leading to the formation of well-defined crystals.

X-ray Data Collection and Processing

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector. Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The data collection is usually performed at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations.

The collected diffraction images are processed to obtain the unit cell parameters and integrated intensities of the reflections. This process involves indexing the reflections, integrating their intensities, and applying corrections for various effects such as Lorentz factor, polarization, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate the typical workflow of an X-ray crystallographic analysis and the logical relationship of the key steps involved.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffraction_Experiment X-ray Diffraction Crystal_Mounting->Diffraction_Experiment Data_Integration Data Integration & Reduction Diffraction_Experiment->Data_Integration Structure_Solution Structure Solution Data_Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A typical workflow for X-ray crystallographic analysis.

logical_relationship Molecule Target Molecule (Indole Derivative) Crystal Single Crystal Molecule->Crystal Crystallization DiffractionData Diffraction Pattern Crystal->DiffractionData X-ray Scattering ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform AtomicModel Atomic Model ElectronDensity->AtomicModel Model Building Structure Final Crystal Structure AtomicModel->Structure Refinement

Caption: Logical relationships in determining a crystal structure.

References

Evaluating the Anticancer Potential of 1,5-Dimethyl-1H-indole-2-carbaldehyde Derivatives: A Comparative Analysis of Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer properties of compounds derived from indole-2-carbaldehyde, serving as a valuable reference for the potential development of derivatives from 1,5-dimethyl-1H-indole-2-carbaldehyde. Due to a lack of specific studies on derivatives of this compound, this guide draws upon data from closely related indole-2-carbaldehyde and indole-3-carbaldehyde analogues to project potential therapeutic efficacy and mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer effects. The functionalization of the indole ring, particularly at the C2 and C3 positions with a carbaldehyde group, provides a versatile platform for the synthesis of a diverse array of derivatives, such as Schiff bases and thiosemicarbazones, which have demonstrated promising cytotoxic activities against various cancer cell lines. These derivatives often exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Indole-Based Derivatives

The following table summarizes the in vitro anticancer activity of various indole-carbaldehyde derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is extracted from studies on analogues of the target compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-3-carbaldehyde Thiosemicarbazones Compound 3d (R = propyl)A549 (Lung Carcinoma)>50[1]
Compound 3q (R = 4-nitrobenzyl)A549 (Lung Carcinoma)>50[1]
Compound 3t (R = 4-(dimethylamino)benzyl)A549 (Lung Carcinoma)12.5[1]
Compound 3u (R = 4-methoxybenzyl)A549 (Lung Carcinoma)18.2[1]
Compound 3v (R = 4-chlorobenzyl)A549 (Lung Carcinoma)13.1[1]
Compound 3w (R = 4-bromobenzyl)A549 (Lung Carcinoma)11.8[1]
Palladium(II) complexes with Indole-3-carbaldehyde Thiosemicarbazones Complex 4 HepG-2 (Hepatocellular Carcinoma)22.8[2]
Complex 5 HepG-2 (Hepatocellular Carcinoma)67.1[2]
Indole-based Arylsulfonylhydrazides Compound 5f MCF-7 (Breast Adenocarcinoma)13.2[3]
MDA-MB-468 (Breast Adenocarcinoma)8.2[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized experimental protocols for the synthesis and anticancer evaluation of indole-based compounds, based on methodologies reported for analogous structures.

General Synthesis of Indole-Carbaldehyde Schiff Bases and Thiosemicarbazones

A common synthetic route involves the condensation reaction between an indole-carbaldehyde derivative and a primary amine or a thiosemicarbazide.

  • Dissolution: The indole-carbaldehyde starting material (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Reactant: The corresponding primary amine or thiosemicarbazide (1 to 1.2 equivalents) is added to the solution.

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final Schiff base or thiosemicarbazone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.

Visualizing Synthesis and Potential Mechanisms of Action

General Synthetic Workflow for Indole-Based Schiff Bases and Thiosemicarbazones

G General Synthesis of Indole-Based Derivatives start This compound condensation Condensation Reaction (Acid Catalyst, Reflux) start->condensation amine Primary Amine (e.g., Aniline derivative) amine->condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->condensation schiff_base Schiff Base Derivative condensation->schiff_base forms thiosemicarbazone Thiosemicarbazone Derivative condensation->thiosemicarbazone forms purification Purification (Recrystallization) schiff_base->purification thiosemicarbazone->purification final_schiff Pure Schiff Base purification->final_schiff final_thio Pure Thiosemicarbazone purification->final_thio

Caption: A generalized workflow for the synthesis of Schiff bases and thiosemicarbazones.

Postulated Signaling Pathway for Apoptosis Induction

Many indole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be triggered by such compounds in cancer cells.

G Hypothetical Apoptotic Pathway compound Indole Derivative cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress bax Bax Activation cell_stress->bax bcl2 Bcl-2 Inhibition cell_stress->bcl2 mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential apoptotic signaling pathway.

References

Comparing the efficacy of different synthetic routes to substituted indole-2-carbaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carbaldehyde scaffold is a valuable building block in medicinal chemistry and materials science, serving as a precursor to a wide array of complex heterocyclic structures with significant biological activities. The efficient and regioselective synthesis of these aldehydes, particularly with diverse substitution patterns on the indole nucleus, is of paramount importance. This guide provides an objective comparison of the efficacy of three prominent synthetic routes to substituted indole-2-carbaldehydes: the oxidation of 2-hydroxymethylindoles, the McFadyen-Stevens reaction, and the direct C2-formylation of N-protected indoles via lithiation. The performance of these methods is evaluated based on reaction yields, substrate scope, and reaction conditions, supported by experimental data.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing substituted indole-2-carbaldehydes is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. Below is a comparative overview of three key methods.

Oxidation of 2-Hydroxymethylindoles

This two-step approach commences with the reduction of readily available indole-2-carboxylates to 2-hydroxymethylindoles, which are subsequently oxidized to the target aldehydes. Activated manganese dioxide (MnO₂) is a commonly employed oxidant for this transformation, offering mild reaction conditions and good yields.

Advantages:

  • Readily available starting materials (indole-2-carboxylates).

  • Generally mild reaction conditions for the oxidation step.

  • Good to excellent yields for a range of substituted indoles.

Disadvantages:

  • Two-step process, which can lower the overall yield.

  • The reduction of the ester can sometimes be challenging for certain substrates.

The McFadyen-Stevens Reaction

This classical method involves the conversion of indole-2-carboxylates to their corresponding tosylhydrazides, followed by a base-catalyzed decomposition to the desired aldehydes.[1] This route provides a direct conversion from an ester derivative to an aldehyde.

Advantages:

  • Direct conversion from a carboxylic acid derivative.

  • Can be effective for substrates where the corresponding alcohol for the oxidation route is unstable.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures and strong base).

  • Yields can be variable and sometimes moderate.[1]

  • The preparation of the intermediate tosylhydrazide adds a step to the sequence.

C2-Lithiation and Formylation of N-Protected Indoles

This method offers a direct approach to C2-formylation by utilizing the increased acidity of the C2-proton in N-protected indoles. Deprotonation with a strong base, typically an organolithium reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), affords the indole-2-carbaldehyde. The choice of the N-protecting group is crucial for directing the lithiation to the C2 position and preventing side reactions.

Advantages:

  • Direct C-H functionalization at the C2 position.

  • Potentially a one-pot procedure from the N-protected indole.

Disadvantages:

  • Requires a nitrogen protecting group, which must be installed and potentially removed.

  • The use of strong organolithium bases requires strictly anhydrous and inert conditions.

  • Substrate scope can be limited by the electronic nature of the substituents on the indole ring.

Quantitative Data Summary

The following table summarizes the yields of substituted indole-2-carbaldehydes obtained through the three different synthetic routes, providing a basis for comparison.

Indole SubstituentOxidation of 2-Hydroxymethylindole Yield (%)McFadyen-Stevens Reaction Yield (%)C2-Lithiation & Formylation Yield (%)
Unsubstituted75[1]40[1]58 (N-SO₂Ph protected)
5-Methoxy78[1]41[1]Data not available
5-Ethoxy72[1]38[1]Data not available
5-Chloro70[1]35[1]Data not available
5-Bromo68[1]33[1]Data not available
5-NitroNot reportedNot reportedNot reported
7-MethylNot reportedNot reportedNot reported

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Synthesis of 5-Methoxyindole-2-carbaldehyde via Oxidation of 2-Hydroxymethylindole[1]

Step 1: Reduction of Ethyl 5-Methoxyindole-2-carboxylate A solution of ethyl 5-methoxyindole-2-carboxylate (5.0 g) in dry ether (100 ml) is added dropwise to a stirred suspension of lithium aluminium hydride (2.0 g) in dry ether (100 ml). The mixture is stirred at room temperature for 2 hours and then refluxed for 30 minutes. After cooling, the excess reagent is decomposed by the cautious addition of water, followed by 10% sodium hydroxide solution. The ethereal layer is decanted, and the residue is washed with ether. The combined ethereal extracts are dried over anhydrous sodium sulfate and evaporated to give 5-methoxy-2-hydroxymethylindole.

Step 2: Oxidation to 5-Methoxyindole-2-carbaldehyde A solution of 5-methoxy-2-hydroxymethylindole (2.0 g) in dry chloroform (200 ml) is shaken with activated manganese dioxide (10.0 g) at room temperature for 24 hours. The manganese dioxide is filtered off, and the solvent is removed under reduced pressure. The residue is crystallized from a suitable solvent to afford 5-methoxyindole-2-carbaldehyde. Yield: 78%.[1]

Protocol 2: Synthesis of 5-Methoxyindole-2-carbaldehyde via the McFadyen-Stevens Reaction[1]

Step 1: Preparation of 5-Methoxyindole-2-carbohydrazide A mixture of ethyl 5-methoxyindole-2-carboxylate (5.0 g) and hydrazine hydrate (10 ml) in ethanol (50 ml) is refluxed for 3 hours. On cooling, the hydrazide separates and is recrystallized from ethanol.

Step 2: Preparation of N'-Tosyl-5-methoxyindole-2-carbohydrazide To a solution of the hydrazide (2.0 g) in pyridine (10 ml), p-toluenesulfonyl chloride (2.1 g) is added, and the mixture is heated on a water bath for 1 hour. The reaction mixture is then poured into cold water, and the separated solid is filtered and washed with water.

Step 3: Decomposition to 5-Methoxyindole-2-carbaldehyde The tosylhydrazide (1.0 g) is heated in ethylene glycol (10 ml) at 160°C, and anhydrous sodium carbonate (1.0 g) is added in small portions. After the initial effervescence subsides, the mixture is heated for a further 15 minutes. The cooled solution is poured into ice-water, and the precipitated aldehyde is collected, washed with water, and purified by crystallization. Yield: 41%.[1]

Protocol 3: Synthesis of 1-(Phenylsulfonyl)indole-2-carbaldehyde via C2-Lithiation and Formylation

To a solution of 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The solution is stirred at -78 °C for 1 hour, after which anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(phenylsulfonyl)indole-2-carbaldehyde.

Mandatory Visualizations

experimental_workflow cluster_oxidation Oxidation of 2-Hydroxymethylindoles cluster_mcfadyen McFadyen-Stevens Reaction cluster_lithiation C2-Lithiation and Formylation start1 Indole-2-carboxylate step1_1 Reduction (e.g., LiAlH4) start1->step1_1 intermediate1 2-Hydroxymethylindole step1_1->intermediate1 step1_2 Oxidation (e.g., MnO2) intermediate1->step1_2 end1 Indole-2-carbaldehyde step1_2->end1 start2 Indole-2-carboxylate step2_1 Hydrazinolysis start2->step2_1 intermediate2_1 Indole-2-carbohydrazide step2_1->intermediate2_1 step2_2 Tosylation intermediate2_1->step2_2 intermediate2_2 Tosylhydrazide step2_2->intermediate2_2 step2_3 Base-catalyzed Decomposition intermediate2_2->step2_3 end2 Indole-2-carbaldehyde step2_3->end2 start3 N-Protected Indole step3_1 C2-Lithiation (e.g., n-BuLi) start3->step3_1 intermediate3 2-Lithioindole step3_1->intermediate3 step3_2 Formylation (e.g., DMF) intermediate3->step3_2 end3 Indole-2-carbaldehyde step3_2->end3

Caption: Comparative workflow of the three main synthetic routes to indole-2-carbaldehydes.

logical_relationship title Selection of Synthetic Route for Substituted Indole-2-Carbaldehydes start Desired Substituted Indole-2-Carbaldehyde q1 Is the corresponding indole-2-carboxylate readily available? start->q1 q2 Are mild reaction conditions preferred? q1->q2 Yes q3 Is a direct C-H functionalization desired? q1->q3 No method1 Oxidation of 2-Hydroxymethylindole q2->method1 Yes method2 McFadyen-Stevens Reaction q2->method2 No q3->method1 No, consider multi-step route method3 C2-Lithiation and Formylation q3->method3 Yes

Caption: Decision-making flowchart for selecting a synthetic route to indole-2-carbaldehydes.

Conclusion

The synthesis of substituted indole-2-carbaldehydes can be effectively achieved through several synthetic routes. The oxidation of 2-hydroxymethylindoles stands out as a reliable and high-yielding method for a variety of substituted indoles, provided the precursor alcohol is stable and accessible. The McFadyen-Stevens reaction offers a viable alternative, though often with lower yields and harsher conditions. Direct C2-formylation via lithiation of N-protected indoles is a powerful strategy for C-H functionalization but requires careful optimization of the protecting group and reaction conditions, and more comprehensive studies on its substrate scope are needed for a thorough comparison. The selection of the most appropriate method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities.

References

In vitro assays to determine the antimicrobial potential of 1,5-dimethyl-1H-indole-2-carbaldehyde analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning to the diverse chemical scaffolds offered by natural and synthetic compounds. Among these, indole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro antimicrobial potential of various indole-2-carbaldehyde analogs against clinically relevant bacteria and fungi, benchmarked against standard antibiotics. While specific data for 1,5-dimethyl-1H-indole-2-carbaldehyde analogs were not available in the reviewed literature, this guide presents data from closely related indole derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

The antimicrobial efficacy of a compound is primarily assessed through a series of standardized in vitro assays that determine its ability to inhibit or kill microbial growth. Key parameters include the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. Further assays, such as the disk diffusion method and biofilm inhibition assays, provide a more complete picture of a compound's antimicrobial profile.

Comparative Antimicrobial Activity

The following tables summarize the antimicrobial activity (MIC and MBC values) of various substituted indole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These are compared with the activity of standard antibiotics to provide a clear benchmark for their potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives and Standard Antibiotics against Bacterial Strains (µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Indole Derivatives
Indole-thiadiazole (2h)[1]6.25---
Indole-triazole (3d)[1]6.25---
5-bromo-indole-semicarbazone (1)[2]100150>150>150
5-chloro-indole-semicarbazone (2)[2]150100>150>150
Indole-2-carboxylate (8)[3]0.0150.0150.030.015
Standard Antibiotics
Ampicillin[4][5]1 - 15---
Streptomycin[5]----
Tetracycline[2][4][5]2 - 15---
Ciprofloxacin[1]----

Note: A lower MIC value indicates greater potency. Dashes (-) indicate data not available in the cited sources.

Table 2: Minimum Bactericidal Concentration (MBC) of Indole Derivatives and Standard Antibiotics against Bacterial Strains (µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Indole Derivatives
Indole-2-carboxylate (8)[3]0.030.030.060.03
Standard Antibiotics
Ampicillin[4][5]5 - 20---
Streptomycin[5]----
Tetracycline[4][5]3 - 30---

Note: A lower MBC value indicates greater bactericidal activity. Dashes (-) indicate data not available in the cited sources.

Table 3: Antifungal Activity (MIC) of Indole Derivatives against Candida albicans (µg/mL)

CompoundMIC (µg/mL)
Indole-triazole derivative[1]3.125 - 50
Indole-2-carboxylate (15)[3]0.008 - 0.015

Note: A lower MIC value indicates greater antifungal potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key in vitro assays mentioned in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: A two-fold serial dilution of the test compound (e.g., indole analog) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a subsequent step to the MIC assay to determine the bactericidal or fungicidal activity of the compound.[6]

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Kirby-Bauer Disk Diffusion Test

The disk diffusion test is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to evaluate the ability of a compound to prevent the formation of biofilms.

  • Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate, along with various concentrations of the test compound. The plate is incubated to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) cells are removed by gentle washing.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

  • Solubilization: The stained biofilm is then solubilized with a solvent (e.g., 30% acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader. The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental processes and potential biological interactions, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_bactericidal Bactericidal/Fungicidal Activity cluster_biofilm Anti-Biofilm Activity cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Indole Analogs Purification Purification & Characterization Synthesis->Purification MIC MIC Assay (Broth Microdilution) Purification->MIC Disk_Diffusion Disk Diffusion Assay Purification->Disk_Diffusion Biofilm_Inhibition Biofilm Inhibition Assay Purification->Biofilm_Inhibition MBC MBC Assay MIC->MBC Data_Analysis Comparative Data Analysis Disk_Diffusion->Data_Analysis MBC->Data_Analysis Biofilm_Inhibition->Data_Analysis

Caption: Experimental workflow for assessing antimicrobial potential.

Signaling_Pathway cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication cluster_membrane Cell Membrane Integrity Indole_Analog Indole-2-Carbaldehyde Analog Peptidoglycan Peptidoglycan Synthesis Indole_Analog->Peptidoglycan Inhibition Ribosome Ribosome Indole_Analog->Ribosome Inhibition DNA_Gyrase DNA Gyrase Indole_Analog->DNA_Gyrase Inhibition Membrane_Potential Membrane Potential Disruption Indole_Analog->Membrane_Potential Disruption Protein_Elongation Protein Elongation Ribosome->Protein_Elongation DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication

Caption: Hypothetical bacterial targets of indole analogs.

Conclusion

The presented data indicates that certain indole-2-carbaldehyde analogs exhibit significant antimicrobial activity against a range of pathogenic microorganisms, with some derivatives showing potency comparable or superior to standard antibiotics. The diverse substitutions on the indole ring appear to play a crucial role in their biological activity, offering a rich avenue for further medicinal chemistry exploration. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the antimicrobial potential of novel compounds. While the search for new antimicrobials is challenging, the promising in vitro activity of indole derivatives underscores their potential as lead compounds in the development of next-generation therapies to address the global challenge of antimicrobial resistance.

References

Conformational Landscape of 1,5-Dimethyl-1H-indole-2-carbaldehyde: A Comparative Guide to Its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 1,5-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis, reveals crucial insights into how its conformational preferences dictate its chemical reactivity. This guide provides a comparative look at its properties and reactions, supported by experimental and computational data, offering a valuable resource for researchers, scientists, and professionals in drug development.

This compound is a versatile scaffold in organic synthesis, prized for its reactive aldehyde functionality and the inherent biological relevance of the indole core.[1] Its utility in the synthesis of complex molecules is well-documented, with applications ranging from the development of neurological drugs to the creation of fluorescent probes.[1] The orientation of the C2-carbaldehyde group relative to the indole ring system, however, is a critical determinant of its reactivity that is often overlooked. This guide delves into the conformational analysis of this important molecule and its implications.

Conformational Analysis: The Preferred Orientation

The reactivity of this compound is intrinsically linked to the rotational barrier around the single bond connecting the formyl group to the indole ring. This rotation gives rise to two primary planar conformers: the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) forms, where the aldehyde's carbonyl group is oriented away from or towards the indole nitrogen, respectively.

Computational studies on related indole-2-carbaldehyde derivatives suggest that the s-trans conformer is generally the more stable of the two. This preference is attributed to minimized steric hindrance between the aldehyde proton and the hydrogen atom at the C3 position of the indole ring. The energy difference between the s-trans and s-cis conformers, and the rotational barrier between them, are influenced by the substitution pattern on the indole nucleus.

dot

Caption: Rotational equilibrium between the more stable s-trans and less stable s-cis conformers.

Impact on Reactivity: A Comparative Perspective

The conformational equilibrium directly impacts the accessibility of the aldehyde group for nucleophilic attack and its participation in various condensation reactions. The electronic nature of the substituents on the indole ring also plays a pivotal role in modulating reactivity.

To quantify the influence of substituents on the reactivity of the indole core in electrophilic substitution reactions, Hammett plots can be utilized.[2][3] The reaction constant (ρ) from a Hammett plot provides a measure of the sensitivity of the reaction rate to the electronic effects of the substituents. A positive ρ value, as is often observed for electrophilic attack on indoles, indicates that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.

For this compound, the methyl groups at the N1 and C5 positions are electron-donating. In the context of electrophilic aromatic substitution on the indole ring, these groups would be expected to increase the electron density of the aromatic system, thereby influencing the rate of reaction. A comparative study of the azo coupling of various methyl-substituted indoles with aryldiazonium salts provided the following Hammett ρ values, illustrating the electronic impact of methylation at different positions.[3]

CompoundHammett ρ value
Indole+2.60
N-Methylindole+2.54
2-Methylindole+2.40
3-Methylindole+3.60

Data sourced from H. Kahyaoglu et al., HETEROCYCLES, Vol. 60, No. 2, 2003.[3]

While a specific ρ value for this compound is not available in the literature, the data suggests that N-methylation slightly decreases the sensitivity to substituent effects compared to the parent indole, whereas methylation at other positions has a more pronounced effect. The electron-donating nature of the methyl groups in this compound would generally be expected to modulate the overall reactivity in electrophilic substitution reactions.

Experimental Protocols

General Procedure for Condensation Reactions

A common application of this compound is in condensation reactions to form a variety of heterocyclic structures. A general protocol for a condensation reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., piperidine), depending on the specific reaction mechanism.

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

dot

G Experimental Workflow for Condensation Reaction start Start dissolve Dissolve Reactants in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst react Stir/Reflux and Monitor by TLC add_catalyst->react workup Quench and Precipitate Product react->workup filter Filter and Dry workup->filter purify Recrystallize filter->purify end End purify->end

Caption: A generalized workflow for a typical condensation reaction involving an indole-2-carbaldehyde.

Computational Analysis of Rotational Barriers

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules. A typical workflow to determine the rotational barrier is as follows:

  • Structure Optimization: Build the s-trans and s-cis conformers of this compound. Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Transition State Search: Perform a transition state search for the rotation around the C2-CHO bond. This can be done by a relaxed scan of the dihedral angle, followed by a transition state optimization calculation (e.g., using the Berny algorithm).

  • Frequency Calculation: Perform frequency calculations on the optimized ground states and the transition state to confirm them as minima (no imaginary frequencies) and a first-order saddle point (one imaginary frequency), respectively, and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Profile: Calculate the relative energies of the conformers and the transition state to determine the rotational barrier.

dot

G Computational Workflow for Rotational Barrier Calculation start Start build Build s-trans and s-cis Conformers start->build geom_opt Geometry Optimization (DFT) build->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc energy_profile Calculate Rotational Barrier freq_calc->energy_profile end End energy_profile->end

Caption: A typical computational workflow for determining the rotational energy barrier.

Conclusion

The conformational analysis of this compound is crucial for understanding and predicting its reactivity. The preference for the s-trans conformer, coupled with the electronic effects of the methyl substituents, governs its behavior in synthetic transformations. This guide provides a foundational understanding for researchers looking to leverage this versatile building block in the design and synthesis of novel bioactive compounds. Further experimental and computational studies on this specific molecule would provide more precise quantitative data to refine our understanding of its chemical behavior.

References

Safety Operating Guide

Proper Disposal of 1,5-dimethyl-1H-indole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,5-dimethyl-1H-indole-2-carbaldehyde (CAS No. 883526-76-9), a compound utilized in pharmaceutical development, organic synthesis, and in the creation of fluorescent probes.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Safety Precautions

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection: Carefully transfer the solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula. Avoid generating dust.

  • Container Sealing: Once the waste has been added, securely close the container lid.

  • Log Entry: Record the amount of waste added to the container in a waste log, if required by your institution.

  • Full Container: When the waste container is full, complete the hazardous waste tag with all required information, including the name of the principal investigator, laboratory location, and a detailed list of the container's contents.

  • Request for Pickup: Arrange for the collection of the hazardous waste container by contacting your institution's EHS department or following their established procedures for waste pickup.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Restrict Access: Prevent entry to the spill area.

  • Consult SDS (for similar compounds): If available, review the SDS for a structurally similar compound to understand the immediate hazards.

  • Cleanup: For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

PropertyValueSource
CAS Number883526-76-9Chem-Impex[1]
Molecular FormulaC₁₁H₁₁NOChem-Impex[1]
Molecular Weight173.2 g/mol Chem-Impex[1]
AppearanceBeige powderChem-Impex[1]

Disposal Decision Workflow

Disposal Workflow for this compound A Generation of Waste (Solid this compound) B Is the waste container properly labeled ('Hazardous Waste', Chemical Name, Date)? A->B C Label the container correctly. B->C No D Place waste in a dedicated, compatible hazardous waste container. B->D Yes C->D E Store in a designated satellite accumulation area. D->E F Is the container full? E->F G Continue to collect waste. F->G No H Complete hazardous waste tag and request pickup from EHS. F->H Yes G->E I EHS/Licensed Contractor for Final Disposal H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,5-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,5-dimethyl-1H-indole-2-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound and similar indole derivatives are known to cause skin, eye, and respiratory irritation.[1][2]

Recommended PPE:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or FaceshieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[3][4] It is recommended to wear two pairs of gloves (double-gloving).[5]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Respiratory Protection Dust Mask or RespiratorFor handling powders, a dust mask (e.g., N95) is recommended. If engineering controls are insufficient to control airborne exposure, a respirator may be necessary after a formal evaluation.[3]
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are mandatory.[3][5]

Operational Plan for Handling

Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Work in a well-ventilated area, such as a chemical fume hood.[6][7]

    • Gather all necessary materials and equipment before starting the procedure.

  • Handling :

    • Avoid direct contact with the skin and eyes.[6]

    • Do not breathe in dust or vapors.[6][8]

    • Wash hands thoroughly after handling the compound.[6][8]

  • Spill Management :

    • In case of a spill, evacuate the area and prevent the spread of the dust or liquid.

    • For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[6] Avoid generating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[7]

    • The container must be chemically resistant and have a secure lid.[7]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include appropriate hazard pictograms.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed waste disposal company.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Remove PPE clean1->clean2 disp1 Segregate Waste clean2->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.